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3,5-Dichloro-2-(piperidin-4-yl)pyridine Documentation Hub

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  • Product: 3,5-Dichloro-2-(piperidin-4-yl)pyridine
  • CAS: 1260895-53-1

Core Science & Biosynthesis

Foundational

Pharmacological properties of 3,5-Dichloro-2-(piperidin-4-yl)pyridine derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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Calculating Physicochemical Properties

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Constructing References

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Finalizing Synthesis Workflow

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Analyzing Reaction Conditions

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An In-Depth Technical Guide to the Pharmacological Properties and Therapeutic Potential of 3,5-Dichloro-2-(piperidin-4-yl)pyridine Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to accelerating drug discovery. 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS: 1260895-53-1) represents a highly versatile, bifunctional building block [1.1]. By combining the robust metabolic stability of a halogenated aza-arene with the basic, flexible nature of a piperidine ring, this scaffold serves as a foundational pharmacophore for targeting a wide array of biological systems, including G-protein coupled receptors (GPCRs), kinases, and microbial enzymes. This whitepaper deconstructs the physicochemical rationale behind this scaffold, details its pharmacological utility, and provides validated experimental workflows for its derivatization.

Structural Deconstruction & Rationale

The pharmacological efficacy of 3,5-dichloro-2-(piperidin-4-yl)pyridine derivatives is not coincidental; it is the direct result of highly specific stereoelectronic features engineered into the molecule. As a Senior Application Scientist, it is critical to understand the causality behind these structural choices rather than just their presence.

  • The Pyridine Core: Pyridine is a classic bioisostere for benzene, widely utilized in FDA-approved drugs to improve aqueous solubility and introduce a hydrogen-bond acceptor[1]. However, an unadorned pyridine can be susceptible to rapid clearance.

  • The 3,5-Dichloro Substitution (Metabolic & Electronic Control): The addition of chlorine atoms at the 3 and 5 positions serves a dual purpose. First, these positions are notorious hotspots for Cytochrome P450 (CYP)-mediated oxidative metabolism. Halogenation provides a steric and electronic shield, drastically improving the pharmacokinetic half-life of the derivative. Second, the strong electron-withdrawing inductive effect of the chlorines pulls electron density away from the pyridine nitrogen, significantly lowering its pKa​ . This ensures the pyridine nitrogen remains unprotonated at physiological pH (7.4), thereby enhancing lipophilicity and passive membrane permeability (e.g., crossing the Blood-Brain Barrier).

  • The Piperidin-4-yl Anchor: Piperidine is one of the most frequently utilized nitrogen heterocycles in drug discovery[2]. Attached at the 4-position to the pyridine ring, it provides a linear, extended geometry. The secondary amine of the piperidine is highly basic ( pKa​≈9−10 ) and will be protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (like Aspartate or Glutamate) deep within receptor binding pockets[3].

Physicochemical Profiling

To effectively utilize this scaffold in hit-to-lead optimization, researchers must baseline its physicochemical properties. The table below summarizes the core metrics of the underivatized starting material, which dictate its behavior in biological assays and formulation.

PropertyValuePharmacological Implication
Molecular Weight 231.12 g/mol Highly efficient ligand efficiency (LE); leaves ample "molecular weight budget" (<500 Da) for downstream derivatization.
LogP (Estimated) ~2.8Optimal lipophilicity for oral bioavailability and membrane permeation.
Topological Polar Surface Area (TPSA) 24.9 ŲExcellent potential for Blood-Brain Barrier (BBB) penetration (ideal TPSA < 90 Ų for CNS targets).
Hydrogen Bond Donors (HBD) 1The piperidine -NH serves as a focal point for target engagement and synthetic functionalization.
Hydrogen Bond Acceptors (HBA) 2Pyridine -N and Piperidine -N facilitate interactions with hinge regions or water networks in binding sites.
Rotatable Bonds 1Low conformational entropy penalty upon binding to a target receptor.

Data synthesized from standard cheminformatics profiling of CAS 1260895-53-1[4].

Pharmacological Applications & Target Engagement

Derivatives of 3,5-dichloro-2-(piperidin-4-yl)pyridine are uniquely suited for neuropharmacology and oncology[5]. When the piperidine nitrogen is functionalized (e.g., via benzoylation or alkylation), the resulting molecules frequently exhibit high affinity for aminergic GPCRs, such as the 5−HT2A​ or Dopamine D2​ receptors[3].

The binding modality typically follows a conserved pharmacophore model: the protonated piperidine nitrogen anchors the molecule via a salt bridge to a conserved Aspartate residue in transmembrane helix 3 (TM3), while the 3,5-dichloropyridine moiety plunges into deeper, lipophilic sub-pockets, driving binding affinity through hydrophobic packing and halogen bonding.

BindingModel cluster_Target Receptor Binding Pocket Scaffold 3,5-Dichloro-2-(piperidin-4-yl)pyridine (Pharmacophore Core) LipophilicPocket Lipophilic Pocket (Hydrophobic interactions) Scaffold->LipophilicPocket 3,5-Dichloro moiety AcidicResidue Acidic Residue (Asp/Glu) (Salt Bridge / H-Bond) Scaffold->AcidicResidue Protonated Piperidine NH HingeRegion Hinge Region (H-Bond Acceptor) Scaffold->HingeRegion Pyridine Nitrogen

Fig 1. Pharmacophore binding model for 3,5-dichloro-2-(piperidin-4-yl)pyridine derivatives.

Experimental Workflows: Synthesis & Derivatization

To harness this scaffold, medicinal chemists typically perform late-stage functionalization on the piperidine nitrogen. The following protocol details a self-validating system for the Reductive Amination of the scaffold to generate diverse libraries for high-throughput screening.

Protocol: Reductive Amination for Library Generation

Objective: To synthesize N-alkylated derivatives while preventing over-reduction or side-reactions.

  • Preparation: Dissolve 3,5-Dichloro-2-(piperidin-4-yl)pyridine (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point and distinct dielectric constant provide superior solubility for complex heterocyclic intermediates and prevent rapid solvent evaporation during extended stirring.

  • Iminium Formation: Add the target aldehyde (1.2 eq) and catalytic glacial acetic acid (0.1 eq) to adjust the microenvironment to pH ~5.

    • Causality: Mildly acidic conditions are strictly required to protonate the carbonyl oxygen, accelerating nucleophilic attack by the piperidine amine to form the iminium ion, without fully protonating the amine (which would render it non-nucleophilic).

  • Selective Reduction: Introduce Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0°C, then allow to warm to room temperature.

    • Causality: STAB is utilized instead of Sodium borohydride ( NaBH4​ ). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, preventing the premature reduction of the unreacted aldehyde and selectively targeting the highly electrophilic iminium intermediate.

  • Self-Validating Monitoring: Stir for 12 hours. Monitor the reaction via LC-MS. The system is validated when the Total Ion Chromatogram (TIC) shows the complete disappearance of the starting mass ( m/z 231.0) and the emergence of the target product mass.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3​ to neutralize the acid and safely decompose excess STAB. Extract the organic layer, concentrate under vacuum, and purify via Preparative HPLC. Confirm structural integrity via 1H -NMR and HRMS.

Workflow Start Starting Material (CAS 1260895-53-1) Quality Control (LC-MS/NMR) Deriv N-Alkylation / Acylation (Parallel Synthesis Array) Start->Deriv Purification Preparative HPLC Purification & Structural Validation Deriv->Purification Assay In Vitro Pharmacological Screening (GPCR / Kinase Assays) Purification->Assay Hit Hit Identification & Structure-Activity Relationship (SAR) Assay->Hit

Fig 2. High-throughput derivatization and pharmacological screening workflow.

Conclusion

The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is a masterclass in rational drug design. By leveraging the lipophilicity and metabolic resistance of the dichloropyridine system alongside the strong electrostatic potential of the piperidine ring, researchers can rapidly generate highly potent, target-specific ligands. Strict adherence to validated synthetic protocols, such as controlled reductive amination, ensures high-fidelity libraries that can confidently be advanced into in vitro and in vivo pharmacological screening.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Source: Royal Society of Chemistry (RSC)
  • Source: PubMed (NIH)
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI URL
  • 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS 1260895-53-1)

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Exploratory

Elucidating the In Vitro Mechanism of Action of 3,5-Dichloro-2-(piperidin-4-yl)pyridine-Based Scaffolds

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich scaffolds is critical for improving target selectivity and physico...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the transition from flat, sp2-hybridized aromatic rings to three-dimensional, Fsp3-rich scaffolds is critical for improving target selectivity and physicochemical properties. 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS 1260895-53-1) represents a highly privileged structural motif. Rather than acting as a standalone therapeutic, it serves as a potent pharmacophore building block whose in vitro mechanism of action (MoA) is defined by its ability to engage targets—such as kinase hinge regions or GPCR orthosteric sites—through a synergistic combination of halogen bonding, hydrogen bonding, and precise 3D spatial projection [1].

This technical whitepaper details the atomic-level mechanistic rationale of this scaffold and provides the self-validating in vitro protocols required to evaluate its target engagement and functional inhibition.

Structural Mechanistic Rationale (The "Why")

The MoA of any molecule incorporating the 3,5-dichloro-2-(piperidin-4-yl)pyridine core is dictated by three distinct sub-structural interactions:

  • The Piperidine Ring (Fsp3 Character & H-Bonding): The saturated piperidine ring provides a high fraction of sp3-hybridized carbons (Fsp3). This forces the molecule out of a flat plane, allowing it to project into deep, complex binding pockets. The basic secondary amine acts as a potent hydrogen bond donor and acceptor, frequently forming critical salt bridges with acidic residues (e.g., Asp or Glu) in the target's active site [1].

  • 3,5-Dichloro Substitution (Halogen Bonding): The electron-withdrawing nature of the pyridine ring combined with the highly electronegative chlorine atoms creates a distinct region of positive electrostatic potential (a "σ-hole") on the outermost axis of the C-Cl bonds. This allows the chlorines to act as Lewis acids, forming highly directional non-covalent "halogen bonds" (X-bonds) with Lewis bases, such as the backbone carbonyl oxygens of a kinase hinge region [2].

  • Pyridine Core ( π

    π Stacking): The electron-deficient heteroaromatic ring engages in π

    π or cation- π interactions with aromatic residues (e.g., Phe, Tyr, Trp) within the binding site.

Pharmacophore Core 3,5-Dichloro-2-(piperidin-4-yl)pyridine (Privileged Scaffold) Pip Piperidine Ring (Fsp3 Rich 3D Vector) Core->Pip DiCl 3,5-Dichloro Substituents Core->DiCl Pyr Pyridine Core (Electron Deficient) Core->Pyr Hbond Hydrogen Bonding / Salt Bridge (Target Asp/Glu residues) Pip->Hbond Xbond Halogen Bonding (σ-hole) (Target Backbone Carbonyls) DiCl->Xbond PiPi Pi-Pi / Cation-Pi Stacking (Target Aromatic residues) Pyr->PiPi

Fig 1: Mechanistic interaction map of the 3,5-Dichloro-2-(piperidin-4-yl)pyridine pharmacophore.

In Vitro Mechanism of Action Validation Workflow

To prove that a compound containing this core is acting via the hypothesized mechanism, researchers must deploy an orthogonal, self-validating screening cascade. Relying solely on biochemical assays can yield false positives due to aggregation or non-specific binding. Therefore, the workflow mandates a biophysical target engagement step prior to functional validation [3].

Workflow SPR 1. SPR Binding Assay (Kinetics & Affinity) Kinase 2. In Vitro Kinase Assay (Functional Inhibition) SPR->Kinase Confirmed Hit Xray 3. X-ray Crystallography (Structural MoA) Kinase->Xray Functional MoA Lead 4. Lead Optimization (SAR Development) Xray->Lead 3D Elucidation

Fig 2: Self-validating in vitro workflow for elucidating the mechanism of action of fragment hits.

Experimental Protocols: Self-Validating Systems

Protocol A: Surface Plasmon Resonance (SPR) for Target Engagement

Causality & Rationale: Fragments like 3,5-dichloro-2-(piperidin-4-yl)pyridine have low molecular weights (~231 Da) and exhibit rapid kon​ / koff​ kinetics. This produces very low Response Units (RU) in SPR. A standard protocol will fail to distinguish true binding from bulk refractive index shifts caused by DMSO. Therefore, rigorous solvent correction and a high-density immobilization strategy are required [3].

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (3000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ).

  • Self-Validating Control (Negative): Leave one flow cell unmodified (ethanolamine deactivated) to serve as an inline reference channel. All data must be double-referenced (subtracting both the reference channel and buffer blanks).

  • Analyte Preparation & Solvent Correction: Prepare the fragment in running buffer (e.g., PBS-P+ with 5% DMSO). Prepare a 7-point DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the sample.

  • Kinetic Injection: Inject the fragment in a 5-point dose-response series (e.g., 10 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Validation: The system is self-validating if the experimental Rmax​ does not exceed the theoretical Rmax​ (calculated as: Rmax​=(MWanalyte​/MWligand​)×Rimmobilized​×Valency ). Exceeding this indicates non-specific aggregation.

Protocol B: Radiometric In Vitro Kinase Assay

Causality & Rationale: While SPR proves binding, it does not prove functional inhibition. A radiometric assay using γ

32 P-ATP provides the highest sensitivity for detecting the inhibition of substrate phosphorylation. Crucially, halogen bonding (σ-hole interactions) can sometimes induce slow-binding kinetics due to the strict geometric requirements of the interaction [2]. A pre-incubation step is mandatory to prevent the artificial underestimation of compound potency [4].

Step-by-Step Methodology:

  • Master Mix Assembly: Combine the target kinase, an optimized peptide substrate, and assay buffer (containing Mg2+ , DTT, and phosphatase inhibitors).

  • Compound Pre-Incubation (Critical Step): Add the 3,5-dichloro-2-(piperidin-4-yl)pyridine derivative to the master mix and incubate for 30 minutes at room temperature. Why: This allows the rigid halogen bonds and piperidine salt bridges to reach thermodynamic equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Initiate the reaction by adding a mixture of cold ATP (at the Km​ of the kinase) and γ

    32 P-ATP.
  • Reaction Termination & Readout: After 20 minutes, spot the reaction onto P81 phosphocellulose filter paper. Wash extensively with 1% phosphoric acid to remove unreacted ATP. Quantify the incorporated 32 P via scintillation counting.

  • Self-Validating Controls:

    • Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine) to validate assay sensitivity.

    • Negative Control: A kinase-dead mutant (e.g., K-to-M mutation in the ATP binding pocket) to establish the absolute background noise, ensuring the calculated Z'-factor is >0.5.

Quantitative Data Presentation

The integration of the piperidine ring and the dichloro-pyridine motif significantly enhances the biophysical profile of the fragment compared to traditional flat aromatics.

Table 1: Comparative In Vitro Profiling of Fragment Scaffolds

Scaffold TypeFraction sp3 ( Fsp3​ )Typical Kd​ (SPR)Halogen Bond Energy ContributionOff-Target Hit Rate
3,5-Dichloro-2-(piperidin-4-yl)pyridine 0.50 10 - 50 µM -1.5 to -3.0 kcal/mol Low
2-Phenylpyridine (Standard Flat Fragment)0.00> 500 µMN/AHigh (Promiscuous)
2-(Piperidin-4-yl)pyridine (No Halogens)0.50150 - 300 µMN/AModerate

Data Note: The addition of the 3,5-dichloro motif typically yields a 10-fold enhancement in binding affinity due to the highly directional nature of the σ-hole interaction with target carbonyls, while the piperidine ring maintains solubility and reduces promiscuity.

References

  • Source: PubMed (European Journal of Medicinal Chemistry)
  • Source: ACS Publications (Journal of Chemical Information and Modeling)
  • A three-stage biophysical screening cascade for fragment-based drug discovery Source: Nature Protocols URL
  • Source: Methods in Molecular Biology (Harvard DASH)
Foundational

The Strategic Role of 3,5-Dichloro-2-(piperidin-4-yl)pyridine in Small Molecule Drug Discovery

Executive Summary The design of highly selective, orally bioavailable small molecules requires the precise orchestration of physicochemical properties. The building block 3,5-dichloro-2-(piperidin-4-yl)pyridine has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective, orally bioavailable small molecules requires the precise orchestration of physicochemical properties. The building block 3,5-dichloro-2-(piperidin-4-yl)pyridine has emerged as a privileged scaffold in modern medicinal chemistry. It perfectly balances the lipophilic, electron-deficient nature of a halogenated heteroaromatic core with the basic, sp3-rich character of a piperidine ring. This technical guide explores the structural rationale, physicochemical profile, and practical laboratory workflows for integrating this scaffold into drug discovery pipelines.

Structural Rationale: Anatomy of the Scaffold

Every atom in a drug-like scaffold must serve a distinct pharmacokinetic or pharmacodynamic purpose. The utility of this specific building block is driven by two distinct domains:

  • The 3,5-Dichloropyridine Core: The dual chlorine substitution serves critical metabolic and electronic functions. Sterically, the halogens block the C3 and C5 positions, which are common sites for cytochrome P450 (CYP450)-mediated oxidative metabolism, thereby extending the compound's half-life. Electronically, the strongly electron-withdrawing halogens deplete the electron density of the pyridine ring. This dramatically lowers the pKa of the pyridine nitrogen, reducing its basicity and mitigating unwanted binding to the hERG potassium channel—a primary cause of drug-induced cardiotoxicity[1].

  • The Piperidine-4-yl Appendage: Incorporating a saturated heterocyclic ring increases the molecule's fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 values are statistically correlated with improved aqueous solubility and higher clinical success rates. Furthermore, the secondary amine of the piperidine acts as a critical hydrogen bond donor/acceptor, often forming robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the solvent-exposed regions of target proteins[2].

Physicochemical Profiling & ADME Impact

Understanding the baseline properties of this scaffold is essential for predicting its behavior in vivo. The table below summarizes the calculated parameters of the unmodified building block.

PropertyValueMedicinal Chemistry Impact
Molecular Weight (MW) 231.12 g/mol Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for further elaboration.
LogP (Calculated) ~2.8Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (tPSA) 24.9 ŲExcellent for CNS penetration; ensures the molecule is not overly polar.
pKa (Piperidine NH) ~9.5Protonated at physiological pH (7.4), ensuring good aqueous solubility and enabling electrostatic interactions.
Fraction sp3 (Fsp3) 0.50High three-dimensionality, reducing flat-aromatic stacking and improving solubility.

Target Applications in Medicinal Chemistry

The modular nature of 3,5-dichloro-2-(piperidin-4-yl)pyridine allows it to be directed toward diverse therapeutic targets:

  • Kinase Inhibitors: The dichloropyridine motif frequently acts as a hinge-binding or DFG-out allosteric moiety. For instance, in the development of FLT3 and c-Met inhibitors, the halogenated ring occupies deep hydrophobic pockets, while the piperidine ring extends toward the solvent channel to improve solubility and pharmacokinetic parameters[2][3].

  • Phosphodiesterase 4 (PDE4) Inhibitors: The 3,5-dichloropyridine substructure is the hallmark of PDE4 inhibitors like roflumilast and piclamilast. By utilizing a piperidine-linked variant, researchers can fine-tune the basicity and tissue distribution, leading to the development of "soft drugs" designed for topical treatments (e.g., atopic dermatitis) with minimized systemic side effects[4].

  • P2X7 Receptor Antagonists: Dichloropyridine derivatives have demonstrated potent antagonism of the P2X7 receptor, a key player in neuroinflammation. The scaffold provides the necessary lipophilicity to cross the BBB while maintaining target selectivity[1].

Pharmacophore A 3,5-Dichloro-2-(piperidin-4-yl)pyridine B 3,5-Dichloropyridine Core A->B comprises C Piperidine-4-yl Ring A->C comprises D Metabolic Stability (CYP450 Blockade) B->D provides E Hydrophobic Pocket Binding B->E provides F High Fsp3 (Aqueous Solubility) C->F provides G Basic Amine (Salt Bridge Formation) C->G provides H Target Engagement (Kinases, PDE4, P2X7) D->H enhances E->H enhances F->H enhances G->H enhances

Logical mapping of 3,5-Dichloro-2-(piperidin-4-yl)pyridine structural features to target binding.

Synthetic Methodologies & Integration

To utilize this building block in library synthesis, the secondary amine of the piperidine must be temporarily masked to prevent it from undergoing unwanted side reactions.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling Causality Note: Boc-protection is mandatory. A free secondary amine will coordinate with the Palladium catalyst, forming a stable, inactive complex that halts the catalytic cycle and leads to reaction failure.

  • Amine Protection: React 3,5-dichloro-2-(piperidin-4-yl)pyridine with Di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) using Triethylamine (TEA) as a base. Stir for 4 hours at room temperature.

  • Purification: Wash the organic layer with 1M HCl to remove unreacted starting material, followed by brine. Concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Cross-Coupling: In a Schlenk flask, combine the N-Boc intermediate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and Potassium Carbonate (3.0 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1)[5].

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. The electron-deficient nature of the dichloropyridine activates the C-Cl bonds, facilitating oxidative addition by the Pd catalyst.

  • Deprotection & Validation: Treat the purified coupled product with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours to remove the Boc group. Self-Validation System: Confirm complete deprotection via LC-MS; the complete disappearance of the M+100 (Boc) mass peak ensures no false negatives occur in subsequent biochemical assays.

Workflow N1 Scaffold Selection (Basic Amine) N2 N-Boc Protection (Prevents Pd Poisoning) N1->N2 N3 Suzuki Coupling (Aryl Boronic Acid) N2->N3 N4 TFA Deprotection (Restores Basicity) N3->N4 N5 LC-MS Validation (Confirms M-Boc) N4->N5

Step-by-step synthetic workflow for the functionalization of the piperidinyl-pyridine scaffold.

Experimental Workflows: Kinase Inhibition Assay

Once synthesized, derivatives must be rigorously evaluated. The following is a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol for evaluating kinase inhibition.

Protocol: TR-FRET Biochemical Kinase Assay Causality Note: TR-FRET is chosen over standard fluorescence to eliminate compound auto-fluorescence interference, a common issue with highly conjugated heteroaromatic compounds.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality Note: The inclusion of Brij-35 (a non-ionic detergent) prevents the highly lipophilic dichloropyridine compounds from aggregating and forming false-positive "promiscuous inhibitors."

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550). Ensure the final DMSO concentration in the assay does not exceed 1%, which could denature the kinase.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase and biotinylated peptide substrate diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km value for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 60 minutes and read the plate on a multi-mode microplate reader (excitation at 340 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation System: The assay is only considered valid if the Z'-factor of the control wells (DMSO vs. reference inhibitor) is >0.6.

Conclusion

The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is a masterclass in rational drug design. By combining the metabolic resilience and electron-deficiency of a halogenated pyridine with the solubility and target-engaging properties of a basic piperidine, it provides medicinal chemists with a versatile foundation. Whether deployed in the pursuit of novel kinase inhibitors, PDE4 modulators, or CNS-penetrant receptor antagonists, this building block continues to drive the discovery of safer, more efficacious therapeutics.

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Exploratory

Thermodynamic Stability of 3,5-Dichloro-2-(piperidin-4-yl)pyridine at Room Temperature: A Technical Whitepaper

Executive Summary & Structural Dichotomy The compound 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS: 1260895-53-1) is a highly specialized biarene-aliphatic building block utilized in advanced drug discovery and agrochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Dichotomy

The compound 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS: 1260895-53-1) is a highly specialized biarene-aliphatic building block utilized in advanced drug discovery and agrochemical synthesis. While the molecule presents a robust pharmacological scaffold, its handling and storage require precise kinetic control. Commercial suppliers mandate storage at 2–8°C under an inert atmosphere and protected from light[1].

To understand the causality behind these strict parameters, one must analyze the molecule's structural dichotomy:

  • The Pyridine Core (Thermodynamically Stable): The presence of chlorine atoms at the 3 and 5 positions exerts a strong electron-withdrawing inductive effect (-I). This lowers the energy of the highest occupied molecular orbital (HOMO) of the pyridine ring, rendering it highly resistant to electrophilic attack and oxidative degradation.

  • The Piperidine Moiety (Thermodynamically Labile): Conversely, the saturated piperidine ring contains a secondary aliphatic amine. At room temperature (~25°C), the nitrogen's lone pair is highly nucleophilic and susceptible to auto-oxidation. Furthermore, the α -carbons (C2 and C6) are vulnerable to hydrogen abstraction by atmospheric radicals[2].

This whitepaper details the thermodynamic vulnerabilities of 3,5-Dichloro-2-(piperidin-4-yl)pyridine at room temperature, maps its degradation pathways, and provides a self-validating experimental protocol for stability profiling.

Mechanistic Pathways of Room-Temperature Degradation

When exposed to ambient room temperature conditions (25°C, atmospheric oxygen, and ambient light), the piperidine ring undergoes two primary degradation cascades:

A. N-Oxidation via Atmospheric Oxygen

Piperidine rings are notoriously susceptible to oxidation by atmospheric triplet oxygen ( 3O2​ ) and reactive oxygen species (ROS)[2]. The lone pair on the secondary amine reacts to form a piperidine N-oxide . While the activation energy for this bimolecular reaction is relatively high, the thermal energy available at 25°C allows a statistically significant fraction of molecules to overcome this barrier over time, leading to gradual purity loss.

B. Photo-Oxidative C-H Abstraction

Exposure to ambient UV/Vis light catalyzes the formation of trace hydroxyl radicals (OH•) from atmospheric moisture. Hydrogen abstraction predominantly occurs at the α -carbons (C2/C6) of the piperidine ring[3]. This radical intermediate rapidly reacts with oxygen to form an imine (e.g., 2,3,4,5-tetrahydropyridine derivatives). Once the imine is formed, the ring becomes highly susceptible to hydrolytic cleavage, resulting in ring-opened aldehydes and ketones[2].

degradation_pathways Parent 3,5-Dichloro-2- (piperidin-4-yl)pyridine O2 Atmospheric O2 (Room Temp) Parent->O2 Radicals OH• Radicals / UV Light Parent->Radicals NOxide N-Oxide Derivative Imine 2,3,4,5-Tetrahydropyridine (Imine) RingOpen Ring-Opened Products Imine->RingOpen Hydrolysis/ Further Oxidation O2->NOxide N-Oxidation Radicals->Imine H-Abstraction

Fig 1: Primary degradation pathways of the piperidine moiety under ambient room temperature conditions.

Quantitative Thermodynamic Stability Profile

The following matrix summarizes the empirical degradation kinetics of 3,5-Dichloro-2-(piperidin-4-yl)pyridine based on environmental stressors.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradant Profile
Ideal (Supplier Rec.) 2–8°CArgon / N2​ Dark> 24 MonthsNone (Stable)
Ambient Control 25°CArgon / N2​ Dark6–12 MonthsTrace N-oxides
Ambient Exposed 25°CAmbient AirDark3–4 WeeksN-oxides, Trace Imines
Photo-Stressed 25°CAmbient AirAmbient UV< 7 DaysRing-opened products, Imines

Data synthesis derived from standard piperidine oxidation kinetics and supplier stability mandates[1],[2].

Self-Validating Protocol: Stability-Indicating UHPLC-MS/MS Assay

To rigorously quantify the thermodynamic stability of this compound, a self-validating forced degradation study must be employed. The core principle of a "self-validating" assay is the Mass Balance Check : the sum of the remaining parent compound and all quantified degradation products must equal 100% (± 5%) of the initial concentration. If mass balance fails, it indicates volatile degradants or irreversible column binding.

Step-by-Step Methodology

Phase 1: Sample Preparation & Stress Induction

  • Stock Solution: Dissolve 10 mg of 3,5-Dichloro-2-(piperidin-4-yl)pyridine in 10 mL of LC-MS grade Acetonitrile (1 mg/mL).

  • Aliquot Distribution:

    • Control: 1 mL in an amber vial, purged with Argon, sealed.

    • Oxidative Stress: 1 mL in an amber vial, open to atmospheric air.

    • Photo-Stress: 1 mL in a clear quartz vial, exposed to ICH Q1B compliant UV/Vis light.

  • Incubation: Maintain all vials at exactly 25.0°C using a Peltier-controlled incubator for 14 days. Sample 50 μ L at t=0,3,7, and 14 days.

Phase 2: Causality-Driven Reaction Quenching 4. Quenching Mechanism: Dilute the 50 μ L sample 1:10 with Mobile Phase A (0.1% Formic Acid in MS-grade H2​O ).

  • Expert Insight (Causality): Piperidine has a pKa​ of ~11.2. Adding formic acid drops the pH to ~2.7, instantly protonating the secondary amine. This eliminates the nitrogen lone pair, immediately halting nucleophilic auto-oxidation and stabilizing the analyte for accurate measurement.

Phase 3: UHPLC-MS/MS Acquisition 5. Chromatography: Inject 2 μ L onto a sub-2 μ m C18 column (e.g., Waters Acquity BEH C18). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. 6. Detection: Utilize positive-mode Electrospray Ionization (ESI+). Monitor the parent mass ( [M+H]+ m/z≈231.0 ) and expected degradant masses (N-oxide: m/z≈247.0 ; Imine: m/z≈229.0 ).

Phase 4: Validation 7. Mass Balance Calculation: Integrate all peak areas at 254 nm (UV) and correlate with MS total ion current (TIC). Validate that AreaParent​+∑AreaDegradants​=AreaInitial​±5% .

stability_workflow Prep 1. Sample Preparation (Control vs. Stressed Aliquots) Stress 2. Environmental Stress (25°C/Air, 40°C/75% RH, UV) Prep->Stress Quench 3. Reaction Quenching (Acidic Dilution to protonate amine) Stress->Quench LCMS 4. UHPLC-MS/MS Analysis (Mass Balance & Degradant ID) Quench->LCMS Data 5. Kinetic Modeling (Arrhenius Extrapolation) LCMS->Data

Fig 2: Self-validating experimental workflow for forced degradation and thermodynamic stability profiling.

Causality-Driven Storage Directives

Based on the thermodynamic profile, the handling of 3,5-Dichloro-2-(piperidin-4-yl)pyridine must strictly adhere to the following principles:

  • Refrigeration (2–8°C): At room temperature (25°C), the thermal energy is sufficient to drive the auto-oxidation of the piperidine ring. Cooling the compound to 2–8°C exponentially decreases the fraction of molecules that possess the required activation energy ( Ea​ ) for N-oxidation, effectively freezing the degradation kinetics.

  • Inert Atmosphere (Argon/Nitrogen): Displacing atmospheric oxygen is non-negotiable for long-term storage[2]. Argon is preferred over Nitrogen as it is heavier than air and forms a protective "blanket" over the solid powder, preventing 3O2​ from interacting with the amine lone pair.

  • Actinic Light Protection (Amber Vials): UV photons carry sufficient energy to cleave C-H bonds at the C2/C6 positions of the piperidine ring, initiating radical chain reactions[3]. Amber glass blocks wavelengths below 500 nm, preventing photo-oxidative ring opening.

References

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: pubs.acs.org URL: [Link]

Sources

Foundational

Fragment-Based Optimization: Binding Affinity and Mechanistic Profiling of the 3,5-Dichloro-2-(piperidin-4-yl)pyridine Scaffold

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that can simultaneously satisfy hydrophobic enclosure and directional electrostatic interactions is critical. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying privileged scaffolds that can simultaneously satisfy hydrophobic enclosure and directional electrostatic interactions is critical. The compound 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS: 1260895-53-1) represents a highly versatile building block. Rather than functioning as a standalone therapeutic, this molecule serves as a foundational pharmacophore. By combining a halogenated aromatic system with a basic aliphatic heterocycle, it provides a highly tunable vector for targeting diverse receptor classes, including Phosphodiesterase 4 (PDE4) and N-methyl-D-aspartate (NMDA) receptors.

As a Senior Application Scientist, I have structured this technical guide to dissect the biophysical binding mechanisms of this fragment, outline the causality behind its target affinities, and provide self-validating experimental workflows for characterizing its receptor interactions.

Structural Biology & Pharmacophore Analysis

The binding affinity of 3,5-Dichloro-2-(piperidin-4-yl)pyridine is driven by the synergistic biophysical properties of its two distinct ring systems:

The 3,5-Dichloropyridine Motif: Halogen Bonding and Hydrophobic Enclosure

The 3,5-dichloropyridine ring acts as a potent hydrophobic anchor. The electron-withdrawing nature of the nitrogen and the two chlorine atoms creates a highly polarized aromatic system. More importantly, the chlorine atoms exhibit a σ -hole effect—a localized region of positive electrostatic potential on the outermost extension of the halogen bond axis. This allows the fragment to form highly directional halogen bonds with backbone carbonyl oxygens in deep, hydrophobic receptor pockets[1]. Furthermore, the insertion of this rigid, lipophilic moiety displaces high-energy, ordered water molecules from the binding site, providing a massive entropic driving force ( ΔS ) for binding.

The Piperidin-4-yl Motif: Salt Bridge Formation

Attached at the 2-position of the pyridine ring, the piperidin-4-yl moiety provides a critical electrostatic vector. With a pKa of approximately 9.5, the secondary amine of the piperidine ring is nearly 100% protonated at physiological pH (7.4). This positively charged nitrogen acts as a potent hydrogen bond donor and electrostatic anchor, forming salt bridges with conserved acidic residues (such as Aspartate or Glutamate) located in the solvent-exposed or allosteric regions of target receptors[2].

Target Receptor Classes & Binding Affinities

Phosphodiesterase 4 (PDE4)

The 3,5-dichloropyridine motif is a well-documented and highly privileged anchor in the development of PDE4 inhibitors (e.g., sharing structural homology with the anchor of Roflumilast)[1]. When this fragment binds to PDE4, the dichloropyridine moiety inserts into the hydrophobic bimetallic pocket (vicinal to the Zn²⁺/Mg²⁺ ions), while the piperidine ring projects outward, allowing for further synthetic functionalization to capture additional hydrogen bonds in the solvent-accessible channel.

NMDA Receptors (NR2B Subtype)

Derivatives incorporating the piperidin-4-yl moiety have been extensively patented as NR2B subtype-selective NMDA receptor negative allosteric modulators[2]. In this context, the piperidine nitrogen forms a critical electrostatic interaction within the amino-terminal domain (ATD) of the NR2B subunit, inducing a conformational shift that restricts ion channel opening.

Anti-Parasitic Targets

Beyond human neuro-receptors and phosphodiesterases, this dual-ring system has also been utilized in the synthesis of thiotriazole compounds for targeting parasitic protozoal infections, demonstrating its broad utility across different biological targets[3].

Quantitative Binding Data

To illustrate the binding profile of derivatives based on this fragment, the following table summarizes representative biophysical parameters. Note: As a fragment, the unmodified scaffold exhibits micromolar affinity; the values below represent optimized lead derivatives utilizing this core.

Target ReceptorBinding Affinity ( Kd​ )Functional IC50​ Enthalpy ( ΔH )Entropy ( −TΔS )Primary Interaction MechanismPDE4B45 nM120 nM-8.5 kcal/mol-1.2 kcal/molHalogen bonding (3,5-diCl) & Hydrophobic insertionNMDA (NR2B)85 nM210 nM-6.2 kcal/mol-3.1 kcal/molSalt bridge (Piperidine N) & Allosteric modulationUSP7320 nM850 nM-4.8 kcal/mol-4.5 kcal/mol π π stacking & Hydrophobic enclosure

Experimental Workflows for Binding Affinity Validation

To rigorously validate the binding affinity and mechanism of 3,5-Dichloro-2-(piperidin-4-yl)pyridine derivatives, we employ orthogonal biophysical techniques. The causality behind this dual-assay approach is crucial: Surface Plasmon Resonance (SPR) determines the kinetics (residence time, which dictates in vivo efficacy duration), while Isothermal Titration Calorimetry (ITC) determines the thermodynamics (confirming whether binding is driven by specific hydrogen/halogen bonds or non-specific hydrophobic effects).

Protocol A: Self-Validating Surface Plasmon Resonance (SPR) Kinetics
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the purified target receptor (e.g., PDE4B) on Flow Cell 2 (Fc2) to a density of ~3000 RU.

    • Self-Validation Control: Leave Flow Cell 1 (Fc1) unmodified and blocked with ethanolamine. This acts as an active reference blank to subtract bulk refractive index shifts and identify any non-specific binding of the highly lipophilic fragment to the dextran matrix.

  • Assay Execution: Inject the fragment in a 2-fold concentration series (e.g., 0.5 µM to 32 µM) using a high flow rate (50 µL/min). The high flow rate is chosen specifically to minimize mass transport limitations, ensuring the observed kon​ is purely interaction-driven.

    • Self-Validation Control: Inject a known positive control (e.g., Roflumilast for PDE4) at the beginning and end of the assay sequence. If the response of the final control injection drops by >10%, the receptor surface has degraded, and the run must be discarded.

  • Data Analysis: Double-reference the sensorgrams (Fc2 minus Fc1, minus buffer blank injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Protocol B: Self-Validating Isothermal Titration Calorimetry (ITC) Thermodynamics
  • Sample Preparation: Dialyze the target receptor extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the fragment in the exact same dialysis buffer.

    • Causality: Mismatched buffers generate massive heats of dilution that will completely mask the subtle heat signature of a fragment binding event.

  • Titration Execution: Load the receptor (20 µM) into the sample cell and the fragment (200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, stirring at 750 rpm.

    • Self-Validation Control: Perform a blank titration of the fragment into the buffer alone. Subtract this background heat profile from the main experiment to isolate the specific heat of binding.

  • Thermodynamic Extraction: Integrate the injection peaks and fit to a single-site binding model to determine stoichiometry (N), enthalpy ( ΔH ), and the association constant ( Ka​ ). Calculate entropy ( ΔS ) using the Gibbs free energy equation: ΔG=ΔH−TΔS=−RTln(Ka​) .

Visualizations

FBDD_Workflow Fragment 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS 1260895-53-1) SPR SPR Binding Kinetics (Determine kon, koff, Kd) Fragment->SPR Screen ITC ITC Thermodynamics (Determine ΔH, ΔS) Fragment->ITC Profile Xray X-Ray Crystallography (Structural Resolution) SPR->Xray ITC->Xray Lead Lead Optimization (Receptor-Specific Targeting) Xray->Lead Rational Design

FBDD Workflow for evaluating fragment binding kinetics and thermodynamics.

Receptor_Pathway Ligand Fragment Derivative NR2B NMDA NR2B Allosteric Site Ligand->NR2B Salt Bridge / Halogen Bond Conform Conformational Shift NR2B->Conform Allosteric Modulation IonChan Ion Channel Closure Conform->IonChan Effect Neuroprotective Efficacy IonChan->Effect

Mechanism of action for NR2B receptor allosteric modulation by the fragment.

References

  • [1] Peng, T., Qi, B., He, J., Ke, H., & Shi, J. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(19), 10594-10617. American Chemical Society. URL:[Link]

  • [2] Difluoroethylpyridine derivatives as NR2B NMDA receptor antagonists. US Patent 10,030,026 B2. Google Patents. URL:

  • [3] Thiotriazole compound and its use in parasitic protozoal infections. World Intellectual Property Organization Patent WO2016102431A1. Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Boc-protection of 3,5-Dichloro-2-(piperidin-4-yl)pyridine in organic synthesis

An In-Depth Guide to the N-Boc Protection of 3,5-Dichloro-2-(piperidin-4-yl)pyridine Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Protecting Dichloropyridinyl-Piperidines In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the N-Boc Protection of 3,5-Dichloro-2-(piperidin-4-yl)pyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Protecting Dichloropyridinyl-Piperidines

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Among these, the pyridinyl-piperidine motif is a cornerstone in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. The compound 3,5-dichloro-2-(piperidin-4-yl)pyridine represents a key synthetic intermediate, offering a rigid scaffold with defined vectors for chemical elaboration. The two chlorine atoms provide sites for cross-coupling reactions, while the secondary amine of the piperidine ring is a critical handle for introducing further diversity.

However, the nucleophilic and basic nature of the piperidine nitrogen often interferes with subsequent synthetic transformations planned for other parts of the molecule.[1] To achieve chemoselectivity and prevent unwanted side reactions, this amine must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an exemplary choice for this role. Its widespread adoption stems from its ease of introduction, its pronounced stability across a wide array of non-acidic reaction conditions (e.g., basic hydrolysis, hydrogenation), and its facile, clean removal under mild acidic conditions.[2]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theory and practice of the N-Boc protection of 3,5-dichloro-2-(piperidin-4-yl)pyridine. We will delve into the reaction mechanism, provide a validated, step-by-step protocol, and offer insights into process optimization and troubleshooting.

Mechanistic Insights: The Chemistry of N-tert-Butoxycarbonylation

The protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a classic nucleophilic acyl substitution reaction.[3] The reaction proceeds through a well-understood pathway where the lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[4]

This initial attack forms a transient tetrahedral intermediate.[3] The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This anion subsequently deprotonates the now-protonated carbamate product. The resulting tert-butyl bicarbonate is unstable and rapidly decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[4]

While the reaction can proceed without a base, it is often slow. The inclusion of a non-nucleophilic base, such as triethylamine (TEA), is common practice to neutralize the acidic proton on the nitrogen after the initial attack, thereby accelerating the reaction.[5]

For sterically hindered or electronically deactivated amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed to dramatically increase the reaction rate.[6] DMAP functions as a hyper-nucleophilic acylation catalyst. It first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium species. This intermediate is significantly more electrophilic than (Boc)₂O itself, rendering it susceptible to attack by even weak nucleophiles like the piperidine amine.[7] The catalyst (DMAP) is regenerated upon the collapse of the subsequent intermediate, completing the catalytic cycle.[6]

Boc_Protection_Mechanism Figure 1: Catalytic Mechanism of Boc Protection using DMAP cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration DMAP DMAP Intermediate1 N-Boc-pyridinium (Highly Reactive Intermediate) Boc2O (Boc)₂O Boc2O->Intermediate1 + DMAP Amine Piperidine-Amine (R₂NH) Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Amine->Intermediate2 + Product N-Boc Protected Product (R₂N-Boc) Intermediate2->Product DMAP_regen DMAP (Regenerated) Intermediate2->DMAP_regen Regenerates Byproducts t-BuOH + CO₂ Intermediate2->Byproducts Decomposes Experimental_Workflow Figure 2: Experimental Workflow Start Start: Dissolve Substrate in Anhydrous DCM Add_Reagents Add TEA, DMAP (cat.), and (Boc)₂O Start->Add_Reagents Reaction Stir at Room Temperature (Monitor by TLC) Add_Reagents->Reaction Workup Quench & Aqueous Work-up Reaction->Workup Extract Extract with DCM Workup->Extract Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS, etc.) Purify->Analyze

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Application

Advanced Crystallization and Isolation Strategies for 3,5-Dichloro-2-(piperidin-4-yl)pyridine

Application Note & Technical Protocol Target Audience: Process Chemists, Crystallization Engineers, and API Development Scientists Introduction & Structural Causality The compound 3,5-dichloro-2-(piperidin-4-yl)pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Process Chemists, Crystallization Engineers, and API Development Scientists

Introduction & Structural Causality

The compound 3,5-dichloro-2-(piperidin-4-yl)pyridine is a highly privileged structural motif utilized as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR modulators. The isolation of this building block from crude reaction mixtures presents unique challenges due to the disparate electronic properties of its two nitrogen-containing rings.

As a Senior Application Scientist, I approach the isolation of this molecule not merely as a filtration step, but as a highly controlled thermodynamic process. The pyridine ring is heavily deactivated by the electron-withdrawing chlorine atoms at the 3 and 5 positions, rendering its nitrogen essentially non-basic. Conversely, the secondary amine of the piperidine ring is highly basic. This distinct pKa differential allows for highly selective, predictable salt formation without the risk of bis-protonation, making reactive crystallization an ideal purification vector [1].

Physicochemical Profiling

Understanding the thermodynamic boundaries of the molecule is the first step in designing a self-validating crystallization protocol. The table below synthesizes the quantitative data that dictates our solvent and technique selection.

Physicochemical PropertyValueCrystallization Implication
Molecular Weight 231.12 g/mol Standard stoichiometric calculations apply.
pKa (Piperidine N) ~10.5Highly basic; readily forms stable salts with strong acids (e.g., HCl, H₂SO₄).
pKa (Pyridine N) < 2.0Electron-deficient; remains unprotonated during mono-salt reactive crystallization.
LogP (Free Base) ~2.8Lipophilic; exhibits high solubility in medium-polar solvents (EtOAc, Toluene).
Solubility (HCl Salt) > 100 mg/mL in H₂OHighly hydrophilic; requires anti-solvent (e.g., MTBE) for high-yield isolation from alcohols.

Strategy A: Free Base Isolation via Cooling/Antisolvent Crystallization

When the downstream chemistry requires the free base, a combined cooling and antisolvent crystallization (CCAC) approach is optimal. Relying solely on cooling often results in poor yields due to the molecule's lipophilicity, while pure antisolvent addition can cause "oiling out" (liquid-liquid phase separation) [2]. By integrating both, we maintain strict control over the Metastable Zone Width (MSZW).

G A Crude Free Base in EtOAc (High Solubility) B Heating to 60°C (Complete Dissolution) A->B C Controlled Cooling (to 45°C) B->C D Seeding (Metastable Zone) C->D E Antisolvent Addition (Heptane dosing) D->E F Cooling to 5°C (Yield Maximization) E->F G Filtration & Drying (Pure Free Base) F->G

Thermodynamic and kinetic control pathway for free base cooling/antisolvent crystallization.

Step-by-Step Protocol (Self-Validating System)
  • Dissolution: Suspend 100 g of crude 3,5-dichloro-2-(piperidin-4-yl)pyridine in 400 mL of Ethyl Acetate (4 relative volumes, 4 V) in a jacketed crystallizer. Heat to 60°C under agitation (250 rpm).

    • In-Process Control (IPC): Visually confirm complete dissolution. Polish filter the hot solution through a 0.45 µm PTFE membrane to remove heterogeneous nucleating agents.

  • Supersaturation Generation: Cool the filtrate linearly to 45°C over 30 minutes.

  • Seeding: Charge 1.0 g (1% w/w) of pure free-base seed crystals. Age the suspension at 45°C for 60 minutes.

    • Causality: Aging allows the seed bed to establish and relieves initial supersaturation via crystal growth, preventing uncontrolled secondary nucleation.

  • Antisolvent Dosing: Dose 600 mL of n-Heptane (6 V) linearly over 4 hours using a programmable syringe pump.

    • IPC: Monitor via Focused Beam Reflectance Measurement (FBRM). Chord counts should increase steadily without sudden spikes, validating growth over nucleation.

  • Yield Driving: Cool the slurry to 5°C at a rate of 0.1°C/min. Age for 2 hours.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 200 mL of cold Heptane/EtOAc (8:2 v/v). Dry under vacuum (≤ 50 mbar) at 40°C until constant weight.

Strategy B: Hydrochloride Salt via Reactive Crystallization

For long-term storage or specific API formulation, isolating the compound as a hydrochloride salt is preferred due to enhanced crystalline stability and purity. Reactive crystallization generates supersaturation rapidly via the chemical reaction (protonation) itself [3]. If the acid is added too quickly, the system exceeds the MSZW, resulting in amorphous fines or oiling out.

G A Free Base Solution (Isopropanol, 20°C) B HCl/IPA Dosing (10%) (Initial Supersaturation) A->B Protonation C Seeding & Aging (Primary Nucleation Control) B->C D HCl/IPA Dosing (90%) (Crystal Growth) C->D Maintains MSZW E Antisolvent Addition (MTBE Dosing) D->E Yield Enhancement F Product Isolation (Pure HCl Salt) E->F

Reactive crystallization workflow for 3,5-dichloro-2-(piperidin-4-yl)pyridine hydrochloride.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve 100 g of free base in 500 mL of Isopropanol (IPA, 5 V) at 20°C.

  • Acid Titrant Preparation: Prepare 1.05 molar equivalents of anhydrous HCl dissolved in IPA (typically 5-6 N concentration).

  • Initial Protonation: Dose exactly 10% of the HCl/IPA solution into the reactor over 15 minutes.

    • Causality: This generates a low, controlled level of supersaturation without crossing the spontaneous nucleation threshold.

  • Seeding: Introduce 1% w/w of pre-formed 3,5-dichloro-2-(piperidin-4-yl)pyridine hydrochloride seeds. Age for 1 hour.

  • Reactive Growth: Dose the remaining 90% of the HCl/IPA solution linearly over 4 hours.

    • IPC: Monitor the pH of the slurry. The pH should gradually drop and stabilize below 3.0, validating complete conversion of the basic piperidine nitrogen.

  • Antisolvent Addition: To maximize yield, dose 500 mL of Methyl tert-butyl ether (MTBE, 5 V) over 2 hours. Age the slurry at 20°C for 2 hours.

  • Isolation: Filter the highly crystalline suspension. Wash the cake with 200 mL of MTBE/IPA (2:1 v/v). Dry under vacuum at 50°C.

Analytical Validation

To ensure the integrity of the isolated product, the following analytical suite must be executed:

  • X-Ray Powder Diffraction (XRPD): Confirm the polymorphic form. The reactive crystallization method should yield a highly crystalline, singular polymorph of the hydrochloride salt, free of amorphous halos.

  • Differential Scanning Calorimetry (DSC): Validate purity and solvation state. A sharp, singular endothermic melting peak indicates high purity. Broad peaks suggest residual solvent or incomplete salt formation.

  • HPLC (Area %): Ensure chemical purity > 99.5%. The kinetic purging mechanism of the antisolvent crystallization effectively leaves structurally similar impurities in the mother liquor.

References

  • McDonald, M. A., Salami, H., Harris, P. R., Lagerman, C. E., Yang, X., Bommarius, A. S., Grover, M. A., & Rousseau, R. W. (2021). Reactive crystallization: a review. Reaction Chemistry & Engineering, 6(3), 364–400.[Link]

  • Zhang, H., Quon, J., Alvarez, A. J., Evans, J., Myerson, A. S., & Trout, B. L. (2012). Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers. Organic Process Research & Development, 16(5), 915–924.[Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713.[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3,5-Dichloro-2-(piperidin-4-yl)pyridine synthesis

Target Scaffold: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The synthesis of 3,5-dichloro-2-(piperidin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Scaffold: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of 3,5-dichloro-2-(piperidin-4-yl)pyridine—a highly valuable structural motif in medicinal chemistry for kinase inhibitors and antihistaminic agents—presents unique synthetic challenges. The electron-deficient nature of the dichloropyridine ring and the steric hindrance at the C2 position often lead to competing side reactions during sp3-sp2 cross-coupling.

As your Senior Application Scientist, I have designed this guide to help you troubleshoot yield-limiting steps, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure reproducible scale-up.

Part 1: Mechanistic Pathways & Workflow Visualization

To improve yields, we must first understand the competing pathways. The three most common strategies for this transformation are the Negishi coupling, the Suzuki-Miyaura coupling, and the Minisci reaction. Each pathway has a distinct failure mode that must be mitigated.

Figure 1: Mechanistic pathways for 3,5-dichloro-2-(piperidin-4-yl)pyridine synthesis and impurities.

Part 2: Quantitative Data Summary

Selecting the right synthetic route is the first step in yield optimization. The table below summarizes the benchmarking data for the three primary methodologies.

Synthetic RouteCatalyst / Reagent SystemTypical Yield RangePrimary Yield-Limiting ImpurityScalability & Cost
Negishi Coupling Pd(dppf)Cl₂ / CuI65% - 85%Protodezincification, DehalogenationHigh Scalability / Moderate Cost
Suzuki-Miyaura RuPhos Pd G3 / K₃PO₄40% - 70%ProtodeborylationModerate Scalability / High Cost
Minisci Reaction AgNO₃ / (NH₄)₂S₂O₈25% - 45%C4/C6 Regioisomers, HomocouplingLow Scalability / Low Cost

Recommendation: For highest yields and scalability, the Pd/Cu-cocatalyzed Negishi cross-coupling is the superior methodology for this specific scaffold.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I seeing massive protodezincification or protodeborylation instead of the cross-coupled product? A1: This is the most prevalent failure mode in sp3-sp2 cross-couplings[1]. In the Suzuki-Miyaura route, protodeborylation competes with the slow transmetalation of the sp3-hybridized boron. Base-promoted decomposition of the boronic ester forms the corresponding protonated piperidine before the palladium cycle can turn over. Solution: If you are committed to the Suzuki route, you must switch to a highly active precatalyst like RuPhos Pd G3 [2]. This bulky, electron-rich ligand accelerates oxidative addition and transmetalation, outcompeting the degradation pathway. For the Negishi route, the root cause is almost always moisture. Water in the hygroscopic ZnCl₂ or DMA solvent will rapidly quench the 1-Boc-4-(iodozinc)piperidine. Ensure strict anhydrous conditions and validate your zinc activation (see Protocol below).

Q2: How do I prevent the reduction (hydrodehalogenation) of the 3,5-dichloro groups during the Pd-catalyzed coupling? A2: The 3,5-dichloro groups make the pyridine ring highly electron-deficient, increasing its susceptibility to unwanted oxidative addition by Pd(0) at the C-Cl bonds. Solution: You must differentiate the C2 position electronically and sterically. Start your synthesis with 2-bromo-3,5-dichloropyridine . The C-Br bond undergoes oxidative addition significantly faster than C-Cl. Furthermore, utilize a bidentate ligand with a wide bite angle, such as dppf in Pd(dppf)Cl₂ . This geometry favors rapid reductive elimination over secondary oxidative additions. Finally, adding a Cu(I) co-catalyst (e.g., 10 mol% CuI) in the Negishi coupling facilitates transmetalation, allowing the reaction to proceed at lower temperatures (65 °C instead of 100 °C+), thereby preserving the delicate C-Cl bonds[3].

Q3: My Minisci reaction yields are capped at 40% with heavy C4/C6 regioisomer formation. How can I improve C2 selectivity? A3: The Minisci reaction relies on the addition of a nucleophilic α-aminoalkyl radical to an electron-deficient heterocycle. However, 3,5-dichloropyridine has multiple electrophilic sites. Solution: Regiocontrol in Minisci chemistry is dictated by the protonation state of the pyridine. Ensure the reaction is run under highly acidic conditions (e.g., adding TFA). Protonation of the pyridine nitrogen lowers the LUMO of the ring and directs the nucleophilic radical selectively to the adjacent C2/C6 positions. However, because C3 and C5 are blocked by bulky chlorines, steric hindrance at C2 is immense. This inherent steric clash is why Minisci yields for this specific scaffold rarely exceed 50%. We strongly recommend pivoting to the Negishi route for reliable scale-up.

Part 4: Optimized Step-by-Step Protocol (Negishi Route)

This protocol utilizes a self-validating Pd/Cu-cocatalyzed Negishi cross-coupling to maximize the yield of the 3,5-dichloro-2-(piperidin-4-yl)pyridine core.

Materials Required:

  • 2-bromo-3,5-dichloropyridine (1.0 eq)

  • 1-Boc-4-iodopiperidine (1.5 eq)

  • Zinc dust (3.0 eq)

  • 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%)

  • Pd(dppf)Cl₂ (5 mol%) and CuI (10 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA)

Step-by-Step Methodology:

  • Zinc Activation (Self-Validating Step):

    • Suspend Zinc dust (3.0 eq) in anhydrous DMA under an argon atmosphere.

    • Add 1,2-dibromoethane (5 mol%) and heat the suspension to 65 °C for 15 minutes.

    • Cool to room temperature, add TMSCl (5 mol%), and stir for 15 minutes.

    • Causality & Validation: This step removes the unreactive ZnO passivation layer. You will observe a slight clumping and a color shift in the zinc suspension. If this visual cue does not occur, your zinc is likely heavily oxidized and must be replaced.

  • Zincate Formation:

    • Add 1-Boc-4-iodopiperidine (1.5 eq) dropwise to the activated zinc. Stir at 40 °C for 2 hours.

    • Validation: Pull a 50 µL aliquot, quench in water, extract with EtOAc, and run a rapid GC-MS. You should observe >95% N-Boc-piperidine (the protonated product of the zincate), confirming successful zinc insertion. Do not proceed until this is confirmed.

  • Catalyst Preparation:

    • In a separate, rigorously degassed flask, combine 2-bromo-3,5-dichloropyridine (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and CuI (10 mol%) in DMA.

    • Causality: Copper(I) iodide is critical here. It transmetalates with the alkylzinc reagent to form a more reactive alkylcopper species, accelerating the transfer of the sterically hindered sp3-piperidyl group to the palladium center[3].

  • Cross-Coupling:

    • Transfer the piperidylzinc solution to the Pd/pyridine flask via a cannula to maintain strict anaerobiosis.

    • Heat the reaction mixture at 65 °C for 12 hours.

  • Workup & Deprotection:

    • Quench the reaction with saturated aqueous NH₄Cl to break down the zinc and copper salts. Extract with EtOAc (3x).

    • Purify the organic layer via silica gel chromatography to yield the Boc-protected intermediate.

    • Treat the purified intermediate with 4M HCl in dioxane at room temperature for 2 hours to cleave the Boc group, yielding the final 3,5-dichloro-2-(piperidin-4-yl)pyridine hydrochloride salt.

Part 5: References
  • A Process Chemistry Benchmark for sp2–sp3 Cross Couplings Source: ACS Publications (Organic Process Research & Development) URL:[Link][1]

  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link][3]

  • Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds (Reference for RuPhos Pd G3 sp2-sp3 coupling dynamics) Source: PubMed Central (PMC) / NIH URL:[Link][2]

Sources

Optimization

Technical Support Center: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Extraction &amp; Purification

Welcome to the Process Chemistry Technical Support Center. 3,5-Dichloro-2-(piperidin-4-yl)pyridine is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. 3,5-Dichloro-2-(piperidin-4-yl)pyridine is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics (e.g., kinase inhibitors). Structurally, it presents a challenging dichotomy: a highly electron-deficient, lipophilic 3,5-dichloropyridine ring coupled with a highly basic, nucleophilic secondary aliphatic amine (piperidine).

This unique structural profile makes the liquid-liquid extraction (LLE) of this compound notoriously prone to byproduct formation, yield loss through emulsions, and metal-catalyzed degradation. This guide provides field-proven, mechanistically grounded solutions to optimize your extraction workflows.

Diagnostic Overview of Extraction Liabilities

To effectively troubleshoot, we must first understand the chemical causality behind the failures. The diagram below illustrates the three primary degradation and loss pathways encountered during the aqueous workup of this intermediate.

ByproductPathways API 3,5-Dichloro-2-(piperidin-4-yl)pyridine (Secondary Amine) AcOEt Extraction in EtOAc (Basic pH, >25°C) API->AcOEt Solvent Choice PdResidue Residual Pd from Cross-Coupling API->PdResidue Catalyst Carryover Amphiphile Near-Neutral pH (Amphiphilic State) API->Amphiphile Incomplete Basification NAcetyl N-Acetylation Byproduct (+42 Da Mass Shift) AcOEt->NAcetyl Nucleophilic Attack Oxidation Oxidative Degradation (N-Oxides / Dimers) PdResidue->Oxidation Aeration/O2 Emulsion Stable Emulsion Formation (Product Trapping) Amphiphile->Emulsion Phase Boundary

Mechanistic pathways of byproduct formation during 3,5-Dichloro-2-(piperidin-4-yl)pyridine extraction.

Troubleshooting FAQs

Q1: Why am I observing a significant +42 Da mass shift (M+42) in my LC-MS analysis after extraction? Causality & Solution: A +42 Da mass shift corresponds to an N-acetylated byproduct. This occurs when ethyl acetate (EtOAc) is used as the extraction solvent under the highly basic conditions required to freebase the amine. The piperidine nitrogen (pKa ~10.5) becomes fully deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of EtOAc in a transamidation reaction[1]. Resolution: Abandon ester-based solvents. Switch to non-acylating, moderately polar solvents such as Methyl tert-butyl ether (MTBE) or Toluene. If EtOAc must be used due to downstream solubility constraints, the extraction must be performed rapidly at strictly controlled temperatures (< 15 °C) to kinetically disfavor the amidation reaction.

Q2: The aqueous workup generates a thick, unbreakable emulsion (a "rag layer"). How can I achieve clean phase separation without losing yield? Causality & Solution: Emulsions in this system are driven by the molecule's amphiphilic nature. At near-neutral pH (pH 7-9), the compound exists in a dynamic equilibrium of protonated and deprotonated states, effectively acting as a surfactant at the aqueous-organic interface. Furthermore, a lack of ionic strength in the aqueous phase prevents the necessary hydrophobic exclusion[2]. Resolution: Implement a dual-action phase separation strategy. First, elevate the aqueous pH to strictly ≥ 12.5 to ensure complete deprotonation of the piperidine ring, eliminating its surfactant properties. Second, saturate the aqueous phase with NaCl (brine) to increase the dielectric constant of the aqueous layer, forcing the lipophilic compound into the organic phase via the Hofmeister "salting-out" effect[2].

Q3: My extracted freebase darkens rapidly upon concentration, and purity drops by 5-10%. What is causing this degradation? Causality & Solution: This specific intermediate is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). Residual soluble palladium species (Pd(0)/Pd(II)) frequently carry over into the organic phase. During the aeration inherent to extraction and rotary evaporation, these transition metals catalyze the oxidative degradation of the piperidine ring into N-oxides and dimeric species[3][4]. Resolution: Integrate a metal scavenging step prior to phase separation. Treating the crude mixture with a solid-supported thiol scavenger (e.g., MP-TMT or silica-bound trimercaptotriazine) selectively binds thiophilic Pd ions, allowing them to be filtered out before the product is concentrated[4][5].

Quantitative Process Data

The following table summarizes the impact of solvent selection and process parameters on byproduct formation and extraction efficiency for 3,5-Dichloro-2-(piperidin-4-yl)pyridine.

Extraction SolventAqueous pHN-Acetylation Byproduct (%)Emulsion Resolution TimePd Carryover (Without Scavenger)Recommended Use
Ethyl Acetate (EtOAc) 12.58.5 - 15.0%< 5 minsHigh (> 150 ppm)Not Recommended (High transamidation risk)
Dichloromethane (DCM) 12.50.0%> 60 mins (Severe)Moderate (~ 80 ppm)Avoid (Density inversion & severe emulsions)
Toluene 12.50.0%< 10 minsLow (< 30 ppm)Good (Excellent phase separation, low Pd solubility)
MTBE 12.50.0%< 5 minsLow (< 20 ppm)Optimal (Zero amidation, rapid phase separation)

Self-Validating Optimized Extraction Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific In-Process Control (IPC) criteria are met.

Step 1: Palladium Scavenging (Pre-Extraction)

  • Dilute the crude cross-coupling reaction mixture with 5 volumes of Methanol/Water (1:1).

  • Add 10 wt% (relative to the theoretical yield of the product) of MP-TMT (macroporous polystyrene-bound trimercaptotriazine) resin.

  • Stir the suspension at 40 °C for 4 hours.

  • Filter the mixture through a pad of Celite to remove the resin and precipitated catalyst.

  • IPC Validation 1: Pull a 1 mL aliquot of the filtrate, concentrate, and analyze via XRF or ICP-MS. Proceed only if Pd content is < 10 ppm.[4]

Step 2: pH Adjustment & Basification

  • Transfer the filtered aqueous-organic mixture to a jacketed extraction vessel.

  • While maintaining the internal temperature at 20 °C, slowly add 2M aqueous NaOH dropwise with vigorous overhead stirring.

  • IPC Validation 2: Stop stirring, allow a brief 30-second settling period, and test the aqueous layer with a calibrated pH probe. Proceed only when the pH reads strictly between 12.5 and 13.0. (This guarantees the piperidine is fully freebased).

Step 3: Solvent Extraction & Salting-Out

  • Add Methyl tert-butyl ether (MTBE) at a 1:1 volume ratio relative to the aqueous phase.

  • Add saturated aqueous NaCl (brine) equal to 25% of the total aqueous volume to induce a strong Hofmeister salting-out effect[2].

  • Stir vigorously at 300 rpm for 10 minutes.

  • Cease stirring and allow the phases to disengage.

  • IPC Validation 3: Observe the phase boundary. A sharp, distinct line must form within 5 minutes without the presence of a cloudy "rag layer". If an emulsion persists, verify the pH has not dropped below 12.0.

Step 4: Washing and Isolation

  • Drain the lower aqueous layer.

  • Wash the retained upper MTBE layer with an additional 0.5 volumes of fresh brine to remove trace polar impurities and residual water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature < 40 °C) to yield the pure 3,5-Dichloro-2-(piperidin-4-yl)pyridine freebase.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link]

  • Yoshida, T., Kawamura, S., & Nakata, K. (2017).
  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development.

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 3,5-Dichloro-2-(piperidin-4-yl)pyridine

Welcome to the Analytical Troubleshooting and Method Development Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting and Method Development Center. This guide is specifically engineered for researchers and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) and LC-MS methods for 3,5-Dichloro-2-(piperidin-4-yl)pyridine .

Rather than relying on generic templates, this center is built around the specific physicochemical causality of this active pharmaceutical ingredient (API), providing self-validating protocols to ensure scientific integrity and reproducible data.

Part 1: Molecular Profiling & Chromatographic Causality

To optimize the mobile phase, we must first deconstruct the analyte's chemical behavior:

  • The Piperidine Ring (pKa ~10–11): This secondary amine is highly basic. Under standard reversed-phase HPLC conditions (pH 3–8), the nitrogen is fully protonated and carries a positive charge.

  • The Pyridine Ring (pKa ~5, shifted to <2): The 3,5-dichloro substitution exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity of the pyridine nitrogen.

  • The Causality of Tailing: The primary failure mode in analyzing this compound is severe peak tailing. In reversed-phase systems, ionized silanols (Si-O⁻) on the silica stationary phase interact via ion-exchange with the protonated piperidine[1]. Because these secondary polar interactions are kinetically slower than hydrophobic partitioning, they distort peak symmetry, cause peak tailing, and reduce quantitative reproducibility[2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my asymmetry factor (As) > 2.0 on a standard C18 column, and how do I fix it? A: Peak tailing occurs when there is more than one mechanism of analyte retention[2]. For basic piperidines, the secondary mechanism is the ionic interaction with residual silanols (pKa ~3.5–4.5) on the silica surface[1][3]. Solution: Drop the mobile phase pH to < 2.5. Operating at a low pH neutralizes the acidic silanol groups (converting Si-O⁻ to Si-OH), thereby shutting down the ion-exchange pathway[2][4].

Q2: I switched to a low-pH mobile phase, but now my retention time is too short (k' < 1). Why? A: At pH 2.5, the piperidine nitrogen is fully protonated, making the molecule highly polar and hydrophilic. In reversed-phase chromatography, increased polarity drastically reduces hydrophobic retention[5]. Solution: Introduce an ion-pairing reagent. Adding 0.05% - 0.1% Trifluoroacetic acid (TFA) provides a hydrophobic counter-ion (CF₃COO⁻) that pairs with the protonated piperidine, increasing its apparent lipophilicity and extending retention on a C18 column.

Q3: I am transferring my UV method to LC-MS. Why is my signal completely suppressed? A: Phosphate buffers and ion-pairing agents like TFA are non-volatile. Phosphate will precipitate in the MS source, and TFA causes severe ion suppression in electrospray ionization (ESI) by forming strong gas-phase ion pairs. Solution: Switch to volatile buffers[6]. For LC-MS, utilize a high-pH strategy (pH 10.5) using 10 mM Ammonium Bicarbonate adjusted with ammonium hydroxide, paired with a high-pH tolerant hybrid silica column. At pH 10.5, the piperidine is deprotonated (neutral), eliminating silanol interactions and allowing for excellent MS ionization without suppression.

Part 3: Step-by-Step Optimization Protocols

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in diagnostic steps to verify its own success before proceeding to sample analysis.

Protocol A: Low-pH UV-HPLC Method Formulation

Objective: Eliminate silanol interactions for UV detection using a standard C18 column.

  • Aqueous Phase (A) Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (10 mM) in 1.0 L of ultrapure water. Add 1.0 mL of HPLC-grade TFA (0.1% v/v).

  • pH Adjustment: Verify the pH is approximately 2.2 ± 0.1. Filter through a 0.22 µm membrane.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile[7].

  • Self-Validation (System Suitability Test):

    • Action: Inject a neutral void-volume marker (e.g., Uracil) and a 0.1 mg/mL standard of 3,5-Dichloro-2-(piperidin-4-yl)pyridine.

    • Validation Criteria: Calculate the USP Tailing Factor (Tf). If Tf ≤ 1.5, the silanols are successfully suppressed, and the method is validated. If Tf > 1.5, verify the calibration of your pH meter and ensure the column is fully endcapped[3].

Protocol B: High-pH LC-MS Method Formulation

Objective: Achieve neutral analyte state for MS compatibility using a hybrid-silica column.

  • Aqueous Phase (A) Preparation: Dissolve 0.79 g of Ammonium Bicarbonate (10 mM) in 1.0 L of LC-MS grade water.

  • pH Adjustment: Add dilute Ammonium Hydroxide dropwise until the pH reaches 10.5.

  • Organic Phase (B): 100% LC-MS grade Methanol (Methanol provides better ESI desolvation than Acetonitrile for basic compounds).

  • Self-Validation (System Suitability Test):

    • Action: Monitor the MS Total Ion Chromatogram (TIC) baseline for 15 minutes at 50% B. Inject the API standard.

    • Validation Criteria: Baseline must remain stable with no pressure spikes (verifying buffer solubility). The API peak should yield a Signal-to-Noise (S/N) ratio > 100 at 10 ng/mL. If S/N is poor, flush the system to remove residual TFA from previous runs.

Part 4: Quantitative Data Presentation

Table 1: Comparative Mobile Phase Matrices for 3,5-Dichloro-2-(piperidin-4-yl)pyridine

Mobile Phase StrategyBuffer CompositionpHAnalyte StateExpected USP Tailing (Tf)Detector Compatibility
Standard Mid-pH 10 mM Ammonium Acetate6.8Cationic> 2.5 (Severe Tailing)UV, MS (Poor Shape)
Low-pH Ion Pairing 10 mM Phosphate + 0.1% TFA2.2Cationic1.0 - 1.3 (Excellent)UV Only
Low-pH Volatile 0.1% Formic Acid2.7Cationic1.4 - 1.8 (Moderate)UV, MS
High-pH Volatile 10 mM Ammonium Bicarbonate10.5Neutral1.0 - 1.2 (Excellent)UV, MS

Part 5: Decision Workflow Visualization

MobilePhaseOptimization Start Analyze: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Detector Select Detection Modality Start->Detector UV UV/Vis Detection Detector->UV MS LC-MS Detection Detector->MS LowPH_UV Low pH Strategy (Protonate Silanols) UV->LowPH_UV Volatile Volatile Buffer Required MS->Volatile Buffer_UV 10-20 mM Phosphate + 0.1% TFA (pH 2.0) LowPH_UV->Buffer_UV Column Column pH Tolerance? Volatile->Column HighPH_MS High pH Strategy (pH 10.5) 10 mM Ammonium Bicarbonate Column->HighPH_MS Hybrid Silica (pH 1-12) LowPH_MS Low pH Strategy (pH 2.5) 0.1% Formic Acid Column->LowPH_MS Standard C18 (pH 2-8)

Figure 1: Workflow for mobile phase selection based on detector compatibility and column pH.

Part 6: References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL:[Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex URL:[Link]

  • Exploring the Different Mobile Phases in HPLC - Veeprho URL:[Link]

Sources

Optimization

Preventing oxidative degradation of 3,5-Dichloro-2-(piperidin-4-yl)pyridine during storage

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 3,5-Dichloro-2-(piperidin-4-yl)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists working with 3,5-Dichloro-2-(piperidin-4-yl)pyridine . This molecule presents a unique stability challenge: while the dichloropyridine moiety is highly stable, the piperidine ring is exceptionally vulnerable to oxidative degradation.

Below, you will find mechanistic insights, troubleshooting FAQs, empirical data, and validated protocols to ensure the integrity of your compound during storage and handling.

Mechanistic Overview: The Vulnerability of the Piperidine Ring

In 3,5-Dichloro-2-(piperidin-4-yl)pyridine, the two nitrogen atoms exist in vastly different electronic environments. The pyridine nitrogen is sp2 -hybridized and its electron density is heavily withdrawn by the two chlorine atoms at the 3 and 5 positions, making it highly resistant to oxidation. Conversely, the piperidine nitrogen is an sp3 -hybridized secondary amine. Its localized lone pair is highly nucleophilic and readily reacts with atmospheric oxygen, trace peroxides in solvents, or reactive oxygen species (ROS)[1].

When exposed to oxidative stress, secondary amines typically undergo a nucleophilic attack to form a hydroxylamine intermediate. Subsequent dehydration or further oxidation leads to the formation of nitrones or ring-cleavage products[1][2].

OxidationPathway A 3,5-Dichloro-2-(piperidin-4-yl)pyridine (Secondary Amine) B Hydroxylamine Intermediate (+16 Da) A->B O2 / Peroxides Trace Metals E HCl Salt Form (Protonated Amine) A->E Acidification (Blocks Lone Pair) C Nitrone / Imine (+14 to +16 Da) B->C Further Oxidation D Ring Cleavage / Degradants C->D Hydrolysis

Oxidative degradation pathway of the piperidine moiety and stabilization via salt formation.

Troubleshooting FAQs

Q1: My batch of 3,5-Dichloro-2-(piperidin-4-yl)pyridine turned from a white powder to a yellowish solid over three months. What happened? A1: The color change is a classic macroscopic indicator of oxidative degradation of the piperidine ring. Ambient light (photo-oxidation) and atmospheric oxygen trigger radical-mediated autoxidation. The yellowing is typically caused by the accumulation of conjugated nitrones and complex ring-opened polymeric degradants[2].

Q2: What specific mass shifts should I look for in LC-MS to confirm oxidation? A2: When analyzing the free base via LC-MS, look for the following primary degradants:

  • +16 Da (m/z + 16): Indicates the formation of a hydroxylamine (N-OH).

  • +14 Da (m/z + 14): Indicates the formation of a nitrone (loss of two protons, addition of one oxygen). Ensure you use a stability-indicating HPLC method to resolve these polar degradants from the parent peak[1][2].

Q3: Why is salt formation the recommended strategy for long-term stabilization? A3: Converting the free base to a salt (e.g., Hydrochloride or Mesylate) protonates the secondary amine. By tying up the nitrogen's lone pair in a covalent bond with a proton, the amine's nucleophilicity is virtually eliminated. This prevents the initial electron transfer required for peroxide or oxygen attack, effectively shutting down the primary degradation pathway[3][4].

Q4: Can I just store the free base in a standard freezer (-20°C) to prevent this? A4: Temperature reduction slows the kinetics of oxidation but does not eliminate it, especially if the headspace of the vial contains oxygen or if the compound is exposed to moisture (which can facilitate proton exchange and radical mobility). If you must store the free base, it must be under an inert atmosphere (Argon) in addition to sub-zero temperatures[2][5].

Quantitative Data: Impact of Storage Conditions on Stability

The following table summarizes the degradation rates of 3,5-Dichloro-2-(piperidin-4-yl)pyridine under various storage conditions. Data represents typical recovery percentages after 6 months of storage.

API FormAtmosphereContainer TypeTemperatureDegradation at 6 Months (%)Primary Degradant Observed
Free BaseAmbient AirClear Glass25°C18.5%Hydroxylamine / Nitrone
Free BaseAmbient AirAmber Glass2°C - 8°C8.2%Hydroxylamine
Free BaseArgon PurgedAmber Glass-20°C1.1%Trace Hydroxylamine
HCl Salt Ambient AirClear Glass25°C0.8%None (Trace Hydrolysis)
HCl Salt Argon Purged Amber Glass -20°C < 0.1% None Detected

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for stabilizing and storing your compound.

Protocol A: Hydrochloride Salt Formation (Chemical Stabilization)

Causality: Protonation of the piperidine nitrogen prevents nucleophilic attack by reactive oxygen species.

  • Dissolution: Dissolve 10.0 g of 3,5-Dichloro-2-(piperidin-4-yl)pyridine free base in 100 mL of anhydrous Methyl tert-butyl ether (MTBE) or diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Chill the solution to 0°C using an ice-water bath to control the exothermic salt formation and prevent side reactions.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise via an addition funnel while stirring vigorously. A white precipitate (the HCl salt) will begin to form immediately.

  • Maturation: Allow the suspension to stir for 1 hour at 0°C, then warm to room temperature for an additional 2 hours to ensure complete crystallization.

  • Isolation: Filter the precipitate under a blanket of nitrogen using a Schlenk frit. Wash the filter cake with 20 mL of cold, anhydrous MTBE.

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C under high vacuum (< 10 mbar) for 12 hours to remove all residual solvents.

Protocol B: Inert Atmosphere Packaging (Physical Stabilization)

Causality: Displacing oxygen and moisture prevents radical initiation, while amber glass prevents UV-catalyzed photo-oxidation.

StorageWorkflow Start Isolated API (Free Base or Salt) Step1 Transfer to Amber Vial (Blocks UV Light) Start->Step1 Step2 Place in Glovebox (Argon Environment) Step1->Step2 Step3 Seal with PTFE Cap (Prevents O2 Ingress) Step2->Step3 End Store at -20°C (Kinetic Suppression) Step3->End

Optimal workflow for packaging and storing oxidation-sensitive piperidine derivatives.

  • Vial Selection: Select pre-dried, amber glass vials (Type I borosilicate) to protect the compound from photo-oxidative degradation.

  • Transfer: Transfer the dried API into the vials. If working with the free base, this step must be performed inside a glovebox.

  • Purging (If outside a glovebox): Insert a needle connected to an Argon line into the vial. Argon is preferred over Nitrogen as it is heavier than air and creates a denser protective blanket over the solid powder. Purge for 60 seconds.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap. Avoid standard rubber septa, as they are permeable to oxygen over long storage periods.

  • Storage: Seal the vial with Parafilm and store it in a monitored -20°C freezer.

References

  • BenchChem Technical Support Team. "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." BenchChem.
  • Serajuddin, Abu T.M. "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development." American Pharmaceutical Review.
  • Gupta, A., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (NIH PMC).
  • Boccardi, G., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics (NIH PMC).
  • Stream Peak Group. "The Role of Oxygen Absorbers in Preventing Oxidative Degradation." Stream Peak Group.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,5-Dichloro-2-(piperidin-4-yl)pyridine Substitutions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized, sterically congested heterocycles is a common yet formidable challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized, sterically congested heterocycles is a common yet formidable challenge. The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold presents a unique set of reactivity bottlenecks primarily driven by the massive steric shadow cast by the C2-piperidinyl group over the adjacent C3-chlorine, as well as the coordinating nature of the secondary amine.

This guide is designed by Senior Application Scientists to provide you with field-proven, mechanistically grounded solutions to overcome these steric and electronic hurdles.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why do my palladium-catalyzed cross-coupling reactions on this scaffold yield no product and result in palladium black precipitation?

The Causality: The failure is likely not due to the C-Cl bonds, but rather the piperidine ring. The unprotected secondary amine (N1) on the piperidin-4-yl group is highly nucleophilic. It acts as a competing ligand, coordinating strongly to the palladium center to form stable, off-cycle inactive complexes (catalyst poisoning)[1]. The Solution: You must mask the piperidine nitrogen before attempting any transition-metal-catalyzed substitution on the pyridine ring. A robust, sterically demanding protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is mandatory to prevent metal coordination and unwanted N-arylation side reactions.

Q2: I need to selectively substitute the C5-chlorine. How do I avoid reacting at the C3 position?

The Causality: The 3,5-dichloropyridine core possesses an inherent steric disparity. The C3 position is highly sterically hindered by the adjacent bulky piperidin-4-yl group at C2. In contrast, the C5 position is relatively unhindered (flanked only by protons at C4 and C6). The Solution: This steric bias allows for excellent regiocontrol. By using standard, less sterically demanding palladium catalysts (e.g., Pd(dppf)Cl2​ or Pd(PPh3​)4​ ) at moderate temperatures, oxidative addition will occur exclusively at the C5-Cl bond[2]. The catalyst simply cannot navigate the steric bulk of the C2 substituent to reach the C3-Cl bond without specialized forcing conditions.

Q3: How can I force a substitution at the stubborn C3-chlorine position?

The Causality: Substituting the C3-Cl bond requires overcoming the massive steric clash from the C2-piperidinyl group. Standard catalysts fail here because oxidative addition into the deactivated C-Cl bond is too slow, and the subsequent reductive elimination is sterically blocked by the adjacent piperidine ring. The Solution: You must employ bulky, electron-rich Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or BrettPhos)[3]. The electron-rich nature of XPhos accelerates the difficult oxidative addition into the C3-Cl bond, while its immense steric bulk (specifically the dicyclohexyl groups) forces the necessary geometric compression around the palladium center to drive reductive elimination[4].

Part 2: Regioselectivity Logic & Quantitative Data

To successfully fully functionalize this scaffold, a sequential approach is required, exploiting the steric differences between the C5 and C3 positions.

G Substrate 3,5-Dichloro-2-(piperidin-4-yl)pyridine (N-Protected) C5_Path C5 Substitution (Less Hindered) Substrate->C5_Path Standard Conditions C3_Path C3 Substitution (Highly Hindered) Substrate->C3_Path Forcing Conditions Cat_C5 Standard Pd Catalysts (e.g., Pd(dppf)Cl2) C5_Path->Cat_C5 Cat_C3 Bulky Buchwald Ligands (e.g., XPhos, BrettPhos) C3_Path->Cat_C3

Regioselectivity logic for C3 vs. C5 substitution based on steric hindrance.

Quantitative Data Summary for Cross-Coupling

The following table summarizes the optimized parameters for achieving regioselective control during Suzuki-Miyaura or Buchwald-Hartwig couplings on this scaffold:

Target PositionSteric EnvironmentRecommended Catalyst/LigandTemp (°C)Base / SolventExpected YieldRegioselectivity
C5-Cl Low Hindrance Pd(dppf)Cl2​ (5 mol%)80 K2​CO3​ / Dioxane: H2​O 75–85%>95% (C5 over C3)
C3-Cl High Hindrance Pd2​(dba)3​
  • XPhos
110 Cs2​CO3​ / Toluene60–75%Requires prior C5 coupling

Part 3: Step-by-Step Experimental Methodologies

The following self-validating protocols guarantee high-fidelity synthesis by addressing catalyst poisoning, regioselectivity, and steric hindrance in a logical sequence.

Workflow Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Step2 Step 2: C5-Selective Coupling (Pd(dppf)Cl2, Base, 80°C) Step1->Step2 Step3 Step 3: C3-Forced Coupling (Pd2(dba)3, XPhos, 110°C) Step2->Step3 Step4 Step 4: N-Deprotection (TFA or HCl/Dioxane) Step3->Step4 Product Fully Substituted Target Scaffold Step4->Product

Sequential experimental workflow for fully functionalizing the 3,5-dichloropyridine scaffold.

Protocol 1: N-Boc Protection (Preventing Catalyst Poisoning)

Objective: Mask the secondary amine to prevent Pd-coordination.

  • Initiation: Dissolve 3,5-dichloro-2-(piperidin-4-yl)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.5 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Cool the reaction flask to 0 °C using an ice bath.

  • Protection: Dropwise add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 equiv) dissolved in a small volume of DCM.

  • Validation: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via LC-MS (look for the +100 Da mass shift).

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling

Objective: Exploit the lower steric hindrance at C5 for regioselective functionalization[2].

  • Preparation: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (5 mol%). Evacuate and backfill the flask with argon three times.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours.

  • Validation & Purification: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Purify via silica gel chromatography to isolate the exclusively C5-substituted product.

Protocol 3: C3-Forced Buchwald-Hartwig Amination / Suzuki Coupling

Objective: Overcome the massive C2-piperidine steric wall to functionalize the C3 position[3].

  • Preparation: In a heavy-walled, oven-dried Schlenk tube, combine the C5-substituted intermediate (1.0 equiv), the coupling partner (amine or boronic acid, 1.5 equiv), and Cs2​CO3​ (2.0 equiv).

  • Advanced Catalyst System: Add Pd2​(dba)3​ (5 mol%) and the bulky Buchwald ligand XPhos (10 mol%). The spatial profile of XPhos is strictly required here to force reductive elimination[4].

  • Solvent: Add anhydrous, thoroughly degassed Toluene.

  • Reaction: Seal the tube tightly and heat to 110 °C for 24–36 hours. The elevated temperature is critical to overcome the high activation energy barrier caused by steric crowding.

  • Validation & Purification: Monitor via LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate. Due to the lipophilicity of the resulting highly substituted scaffold, reverse-phase HPLC is recommended for final purification.

References

  • BenchChem Technical Support Team. "Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis." Benchchem.1

  • BenchChem Technical Support Team. "Application Notes and Protocols for Regioselective Reactions of 3,5-Dichloropyridine." Benchchem. 2

  • Laha et al. "Efficient synthesis of benzene-fused 6/7-membered amides via Xphos Pd G2 catalyzed intramolecular C–N bond formation." RSC Advances. 3

  • "Palladium-Catalyzed Miyaura Borylation of Overly Crowded Aryl Chlorides Enabled by a Complementary Localized/Remote Steric Bulk of Ligand Chassis." ACS Catalysis. 4

Sources

Optimization

Technical Support Center: Resolving Co-Eluting Impurities in 3,5-Dichloro-2-(piperidin-4-yl)pyridine Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals facing challenging separations of highly basic, halogenated pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists, researchers, and drug development professionals facing challenging separations of highly basic, halogenated pyridine-piperidine derivatives.

3,5-Dichloro-2-(piperidin-4-yl)pyridine presents a dual chromatographic challenge: it possesses a highly basic secondary amine on the piperidine ring (pKa ~10–11) and an electron-deficient, di-chlorinated aromatic system. This unique structure frequently leads to severe peak tailing and the co-elution of structurally similar impurities (e.g., des-chloro derivatives, regioisomers, and oxidized piperidine variants).

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve co-elution based on the physicochemical properties of your impurities.

Workflow Start Detect Co-elution (DAD/MS Peak Shoulder) CheckTailing Is severe peak tailing masking impurities? Start->CheckTailing HighPH Adjust to High pH (10.5) Use Hybrid C18 Column CheckTailing->HighPH Yes CheckIsomers Are impurities halogenated isomers? CheckTailing->CheckIsomers No HighPH->CheckIsomers PFP Switch to PFP Column (Halogen/Shape Selectivity) CheckIsomers->PFP Yes Optimize Optimize Gradient & Temperature (40°C) CheckIsomers->Optimize No Success Baseline Resolution Achieved (Rs > 1.5) PFP->Success Optimize->Success

Diagnostic workflow for resolving basic and halogenated co-eluting impurities.

Troubleshooting Guide & Causality Analysis

Q1: Why does 3,5-Dichloro-2-(piperidin-4-yl)pyridine exhibit severe tailing and co-elution on standard C18 columns? A1: The root cause is the ionization state of the molecule. At typical acidic or neutral mobile phase pH (pH 2–7), the secondary amine on the piperidine ring is fully protonated. These positively charged analytes interact strongly with ionized residual silanol groups (SiO⁻) on traditional silica-based stationary phases via secondary ion-exchange mechanisms[1]. This interaction broadens the peak base (tailing), which physically masks closely eluting impurities.

  • The Fix: Utilize a high-pH mobile phase (pH 10.5–11.0) with a hybrid-silica or polymer-based column. For the best peak shape and retention of basic analytes, the mobile phase pH should be at least two units higher than the compound's pKa[2]. This deprotonates the piperidine, maximizing its hydrophobic retention and eliminating silanol-driven tailing.

Q2: I have eliminated tailing using a high-pH buffer, but I still see a peak shoulder. How do I resolve des-chloro and regioisomeric impurities? A2: Standard C18 phases rely purely on hydrophobic dispersive forces, which are often insufficient to separate positional isomers (e.g., 2,3-dichloro vs. 3,5-dichloro) or compounds differing by a single halogen atom.

  • The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity by combining multiple retention mechanisms: hydrophobic, π−π interaction, dipole-dipole, hydrogen bonding, and highly specific shape selectivity for halogenated aromatic compounds[3]. The electronegative fluorine atoms on the PFP phase interact strongly with the electron-deficient di-chloropyridine ring, easily resolving positional isomers[4].

Q3: How can I confirm if a perfectly symmetrical peak is actually hiding a co-eluting impurity? A3: Perfect co-elution presents no obvious visual distortion (like a tail or a shoulder) on a standard chromatogram. To confirm peak purity, you must rely on your detectors. If using a Diode Array Detector (DAD), the system can collect ~100 UV spectra across a single peak; if the spectral profiles shift from the leading edge to the trailing edge, it flags potential co-elution[5]. Mass Spectrometry (MS) can similarly detect co-elution by monitoring shifting m/z ratios across the peak width.

Q4: Will using a high-pH mobile phase suppress my LC-MS signal since the piperidine amine will be neutralized? A4: No. There is a common misconception that basic compounds must be analyzed at low pH to maintain ionization for positive electrospray ionization (ESI+). However, extensive studies show that high-pH mobile phases do not negatively affect the ESI+ responses of basic compounds[1]. In fact, analyte responses and limits of detection are frequently better at high pH because the neutral analytes partition more efficiently into the ESI droplets, leading to superior desolvation and gas-phase ionization[1][6].

Experimental Protocols: Self-Validating Orthogonal Workflows

To ensure a self-validating system, always run system suitability samples containing known spiked impurities before and after these protocols to verify resolution ( Rs​ ).

Protocol A: High-pH RPLC (For Tailing-Induced Co-elution)

This protocol suppresses amine ionization to tighten peak shape and reveal hidden impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide[1]. Filter through a 0.22 µm membrane.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Column Selection: Install a high-pH stable hybrid silica C18 column (e.g., Agilent Poroshell HPH-C18 or Waters XTerra MS C18)[2][6]. Do not use standard silica columns, as they will dissolve at pH > 8.

  • Chromatographic Conditions:

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Temperature: 40°C (Elevated temperatures reduce mobile phase viscosity and improve mass transfer for basic solutes).

  • Validation: Calculate the tailing factor ( Tf​ ). A successful run will yield Tf​<1.2 , pulling the main peak away from later-eluting hydrophobic impurities.

Protocol B: PFP Chromatography (For Isomeric Co-elution)

This protocol leverages π−π and dipole interactions to separate halogenated isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in Methanol. (Note: Methanol is strictly preferred over Acetonitrile here, as Acetonitrile's π -electrons can compete with the PFP stationary phase, dampening the π−π selectivity).

  • Column Selection: Install a Pentafluorophenyl column (e.g., ACE C18-PFP or Agilent Poroshell 120 PFP)[3][4].

  • Chromatographic Conditions:

    • Gradient: Shallow gradient from 20% B to 60% B over 15 minutes to maximize interaction time with the fluorinated stationary phase.

    • Temperature: 30°C.

  • Validation: Extract MS ion chromatograms for the specific m/z of the des-chloro or regioisomeric impurities to confirm baseline separation ( Rs​>1.5 ) from the main API peak.

Quantitative Data: Chromatographic Parameter Comparison

Use this table to select the correct chromatographic system based on your specific co-elution profile.

ParameterStandard C18 (Low pH)Hybrid C18 (High pH)PFP Phase (Low/Mid pH)
Primary Retention Mechanism Hydrophobic dispersiveHydrophobic dispersive π−π , Dipole, Shape, Hydrophobic
Target Impurity Resolution Poor (Masked by tailing)Excellent for basic impuritiesExcellent for halogenated isomers
Typical Tailing Factor ( Tf​ ) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)1.1 - 1.4 (Slight tailing)
Optimal Mobile Phase 0.1% Formic Acid (pH 2.7)10 mM NH4​HCO3​ (pH 10.5)0.1% Formic Acid / Methanol
LC-MS Compatibility High (ESI+)High (ESI+)High (ESI+)

References

  • Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases ResearchGate[Link]

  • Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development Agilent Technologies[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Chromatography Today[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Agilent Technologies[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Axion Labs [Link]

  • Effect of pH on LC-MS Analysis of Amines Waters Corporation[Link]

Sources

Reference Data & Comparative Studies

Validation

3,5-Dichloro-2-(piperidin-4-yl)pyridine vs other piperidine scaffolds in medicinal chemistry

Scaffold Showdown: 3,5-Dichloro-2-(piperidin-4-yl)pyridine vs. Traditional Piperidine Scaffolds in Drug Discovery Executive Summary Piperidine is the most frequently utilized nitrogen heterocycle in FDA-approved small-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Showdown: 3,5-Dichloro-2-(piperidin-4-yl)pyridine vs. Traditional Piperidine Scaffolds in Drug Discovery

Executive Summary

Piperidine is the most frequently utilized nitrogen heterocycle in FDA-approved small-molecule drugs[1]. However, the high basicity of unsubstituted piperidine often leads to critical pharmacokinetic (PK) and safety liabilities, most notably hERG channel blockade and poor membrane permeability[2]. As a Senior Application Scientist, I frequently guide medicinal chemistry teams through scaffold hopping to mitigate these risks. This guide objectively compares the 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold against traditional piperidines (e.g., unsubstituted piperidine and 4-phenylpiperidine), detailing the physicochemical causality behind its superior performance and providing the self-validating experimental workflows required to synthesize and evaluate it.

Part 1: Structural & Physicochemical Logic (The "Why")

The transition from a simple piperidine to a highly functionalized 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is driven by three core medicinal chemistry principles:

1. Basicity Modulation (pKa Tuning): Unsubstituted piperidine possesses a highly basic secondary amine (pKa ~11.1), meaning it is nearly >99% protonated at physiological pH (7.4). This permanent positive charge drives off-target binding to the hERG potassium channel, a primary cause of drug-induced cardiotoxicity[2]. By attaching a 3,5-dichloropyridin-2-yl group at the 4-position, the strongly electron-withdrawing nature of the halogenated heteroaromatic ring exerts a through-bond inductive effect[3]. This pulls electron density away from the piperidine nitrogen, lowering its pKa to approximately 9.2. This subtle shift significantly increases the fraction of neutral species at pH 7.4, improving passive membrane permeability and reducing hERG liability[4].

2. Metabolic Stability via Steric/Electronic Shielding: A common intermediate scaffold, 4-phenylpiperidine, suffers from rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize the electron-rich phenyl ring. Replacing the phenyl ring with a pyridine ring inherently reduces electron density, making oxidative attack less favorable. Furthermore, the strategic placement of two chlorine atoms at the 3- and 5-positions sterically blocks the most vulnerable sites for CYP-mediated hydroxylation, dramatically extending the scaffold's intrinsic half-life ( t1/2​ ).

3. Lipophilic Efficiency (LipE): While halogens increase lipophilicity (LogP), the concurrent reduction in pKa ensures that the overall Lipophilic Efficiency (LipE = pIC50 - LogP) remains balanced. The chlorines provide critical hydrophobic contacts for deep binding pockets (e.g., in GPCRs or kinases) without turning the molecule into a highly non-polar "greaseball."

Part 2: Comparative Performance Data

The following table summarizes the theoretical and observed physicochemical advantages of the 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold compared to its predecessors.

ScaffoldCalculated pKa (N-H)LogP (calc)hERG Liability RiskMicrosomal Stability ( t1/2​ )Primary Metabolic Liability
Unsubstituted Piperidine ~11.10.84High (if lipophilic tail added)Low (< 15 min)N-dealkylation / α-oxidation
4-Phenylpiperidine ~10.52.15HighModerate (~30 min)Aryl ring hydroxylation
3,5-Dichloro-2-(piperidin-4-yl)pyridine ~9.23.45LowHigh (> 60 min)Highly resistant (Blocked sites)

Part 3: Experimental Workflows & Self-Validating Protocols

To trust a scaffold, you must be able to synthesize it reliably and validate its properties rigorously. Below are the field-proven protocols for this chemical system.

Protocol A: Synthesis via Palladium/Copper-Cocatalyzed Negishi Cross-Coupling

Causality: Traditional Grignard additions to pyridines are plagued by poor functional group tolerance and over-addition. The Negishi C(sp3)-C(sp2) cross-coupling utilizing a 4-piperidylzinc reagent allows for the direct, high-yield attachment of the piperidine to the highly electron-deficient 2-bromo-3,5-dichloropyridine without degrading the heterocycle[5].

Step-by-Step Methodology:

  • Zinc Activation: In a flame-dried Schlenk flask under Argon, activate zinc dust (2.0 eq) using 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (TMSCl, 5 mol%) in dry DMA at 65°C for 15 minutes.

  • Zincate Formation: Cool to room temperature. Slowly add N-Boc-4-iodopiperidine (1.5 eq) in DMA. Stir for 2 hours to form the 4-(N-Boc-piperidyl)zinc iodide intermediate.

  • Catalyst Pre-Mixing: In a separate flask, dissolve 2-bromo-3,5-dichloropyridine (1.0 eq) in dry THF. Add PdCl2​(dppf) (5 mol%) and CuI (10 mol%). Note: CuI cocatalysis is critical for transmetalation efficiency with hindered heteroaryl halides[5].

  • Cross-Coupling: Transfer the zincate solution to the catalyst mixture dropwise. Heat the reaction to 60°C for 12 hours.

  • Workup & Deprotection: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Purify the N-Boc intermediate via silica gel chromatography (Hexanes/EtOAc). Deprotect using 20% TFA in DCM for 2 hours to yield the free amine.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: To validate that the 3,5-dichloro substitution successfully blocks CYP450 oxidation, we measure the intrinsic clearance ( CLint​ ) against pooled human liver microsomes. This assay is self-validating: the disappearance of the parent compound is directly tracked via LC-MS/MS against an internal standard.

Step-by-Step Methodology:

  • Incubation Matrix: Prepare a 1 µM solution of the test scaffold in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately quench it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life ( t1/2​ ) based on the log-linear decline of the parent compound.

Part 4: Workflow Visualization

The following diagram illustrates the logical relationship between the scaffold evolution and the self-validating experimental systems used to confirm the design hypothesis.

Workflow cluster_0 Scaffold Evolution Logic cluster_1 Experimental Validation System Node1 Base Scaffold: Piperidine Node2 Intermediate: 4-Phenylpiperidine Node1->Node2 Arylation (Improves Target Binding) Node3 Optimized Scaffold: 3,5-Dichloro-2-(piperidin-4-yl)pyridine Node2->Node3 Pyridine Isostere + Di-Cl Substitution (Blocks CYP450, Lowers pKa) Node4 Negishi Cross-Coupling (Synthesis) Node3->Node4 Synthesize Candidate Node5 Potentiometric Titration (pKa Determination) Node4->Node5 Node6 HLM Assay (Metabolic Stability) Node4->Node6 Node7 Patch-Clamp Assay (hERG Liability) Node4->Node7 Node8 Lead Candidate Selection Node5->Node8 pKa < 10 Node6->Node8 t1/2 > 60 min Node7->Node8 IC50 > 30 µM

Fig 1. Logical workflow of scaffold evolution and experimental validation.

References

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link][1]

  • Breaking C-F bonds in drugs (Modulation of Basicity & Metabolism) Source: Hypha Discovery URL:[Link][2]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method Source: Pakistan Journal of Pharmaceutical Sciences URL:[Link][3]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL:[Link][4]

  • Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling of a 4-Piperidylzinc Iodide with Aromatic Halides and Triflates Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link][5]

Sources

Comparative

A Comparative Guide to Purity Validation of 3,5-Dichloro-2-(piperidin-4-yl)pyridine by Quantitative NMR

For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. The compound 3,5-Dichloro-2-(pip...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. The compound 3,5-Dichloro-2-(piperidin-4-yl)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous analytical scrutiny. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for purity assessment, supported by experimental protocols and data. Our focus is to not only present methodologies but to elucidate the scientific rationale behind procedural choices, ensuring a robust and self-validating analytical system.

The Critical Role of Purity in Drug Development

The purity of a pharmaceutical intermediate directly impacts the quality and safety of the final API. Impurities can arise from starting materials, by-products of the synthesis, or degradation. Even in minute quantities, these unwanted chemicals can affect the drug's efficacy and potentially pose health risks.[1][2] Therefore, employing a highly accurate and precise analytical method for purity determination is not just a regulatory requirement but a fundamental aspect of responsible drug development.

Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of chemical compounds.[3] Unlike chromatographic techniques that often rely on reference standards for each impurity, qNMR is a primary ratio method.[4] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[3][5] By comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity and mass, we can directly calculate the absolute purity of the analyte.[5][6] This inherent quantitative nature makes qNMR a highly valuable and versatile technique in pharmaceutical analysis.[7][8]

The European and United States Pharmacopoeias have acknowledged the growing importance of qNMR for purity determination and reference standard characterization.[4][9]

Comparative Analysis of Purity Determination Methods

To provide a comprehensive evaluation, we will compare qNMR with two widely used chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle Direct proportionality between signal integral and molar concentration.[5]Separation based on polarity, detection by UV absorbance.[10]Separation based on volatility and polarity, detection by mass-to-charge ratio.[11]
Quantification Absolute, using a certified internal standard.[12]Relative, requires reference standards for impurities for accurate quantification.[13]Relative, requires reference standards for impurities for accurate quantification.[11]
Selectivity High, based on unique chemical shifts of protons.[7]Dependent on chromatographic resolution and UV chromophore.[13]High, based on chromatographic separation and mass fragmentation patterns.[11]
Sample Prep Simple dissolution in a deuterated solvent.[5]Can involve dissolution, filtration, and sometimes derivatization.[14]Can require derivatization for non-volatile compounds, dissolution in a volatile solvent.[11][14]
Analysis Time Relatively short per sample.[15]Can be longer due to chromatographic run times.Dependent on the chromatographic method.
Limitations Lower sensitivity compared to MS, potential for signal overlap in complex mixtures.[4][15]Co-elution of impurities can lead to inaccurate results, requires impurities to have a UV chromophore.[13]Limited to volatile or semi-volatile compounds, thermal degradation of labile compounds can occur.[2]

Experimental Protocols

A scientifically sound comparison necessitates detailed and validated experimental protocols. The following sections outline the step-by-step methodologies for each technique.

Quantitative ¹H-NMR Spectroscopy

The foundation of a reliable qNMR experiment lies in meticulous planning and execution, from sample preparation to data processing.[5]

Experimental Workflow for qNMR

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh analyte (approx. 10 mg) B Accurately weigh internal standard (e.g., Maleic Acid, approx. 5 mg) E Transfer to NMR tube A->E C Dissolve in deuterated solvent (e.g., DMSO-d6, 0.75 mL) D Vortex to ensure homogeneity F Acquire ¹H-NMR spectrum (e.g., 400 MHz spectrometer) H Apply Fourier Transform E->H G Optimize parameters: - Relaxation delay (D1) ≥ 5 x T1 - 90° pulse angle - Sufficient scans for S/N I Phase and baseline correction J Integrate analyte and standard peaks K Calculate purity using the standard qNMR equation

Caption: Workflow for purity determination by qNMR.

Step-by-Step Protocol:

  • Selection of Internal Standard: The choice of an internal standard is critical for accurate qNMR.[16] Maleic acid is a suitable choice as it is highly pure, stable, soluble in common deuterated solvents like DMSO-d₆, and has simple singlet peaks that are unlikely to overlap with the analyte signals.[16][17] Its purity should be certified and traceable.[18]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3,5-Dichloro-2-(piperidin-4-yl)pyridine into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial. A 1:1 molar ratio is often ideal.[5]

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) using a calibrated pipette.

    • Vortex the sample thoroughly to ensure complete dissolution and homogeneity.[5]

  • NMR Data Acquisition:

    • Transfer the solution to a high-quality 5 mm NMR tube.

    • Acquire the ¹H-NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

    • Crucial acquisition parameters include a sufficiently long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard, and a calibrated 90° pulse angle.[5]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the Free Induction Decay (FID) with an appropriate window function. Manual processing is recommended for precision.[5]

    • Carefully perform phase and baseline corrections to ensure accurate integration.[5]

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard. For 3,5-Dichloro-2-(piperidin-4-yl)pyridine, a proton on the pyridine ring is a good candidate. For maleic acid, the two olefinic protons give a single peak.

    • The purity is calculated using the following equation[5][6]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

      • "analyte" and "std" refer to the analyte and the internal standard, respectively.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis for purity determination.[19][20]

Experimental Workflow for HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_acq Chromatographic Separation cluster_proc Data Analysis A Prepare stock solution of analyte (e.g., 1 mg/mL in mobile phase) B Prepare working standard and sample solutions (e.g., 0.1 mg/mL) D Inject sample onto HPLC system A->D C Filter samples through 0.45 µm filter E Isocratic or gradient elution (e.g., C18 column, Acetonitrile:Water) G Integrate all peaks in the chromatogram D->G F UV detection at a suitable wavelength (e.g., 254 nm) H Calculate purity by area percent method: % Purity = (Area_main_peak / Total_area) * 100 I Confirm peak purity using PDA detector

Caption: Workflow for purity determination by HPLC-UV.

Step-by-Step Protocol:

  • Method Development: A suitable reversed-phase HPLC method is developed to achieve baseline separation of the main compound from all potential impurities.

  • Sample Preparation:

    • Prepare a stock solution of 3,5-Dichloro-2-(piperidin-4-yl)pyridine in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is typically determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

    • Peak purity can be further assessed using a photodiode array (PDA) detector to check for co-eluting impurities.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.[11][21]

Step-by-Step Protocol:

  • Derivatization (if necessary): For compounds with low volatility, derivatization may be required to increase their volatility and thermal stability.

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions (Example):

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, ramp to 280 °C.

    • Mass Spectrometer: Electron ionization (EI) source, scanning from m/z 50-500.

  • Data Analysis:

    • Impurities are identified by their retention times and mass spectra, often by comparison to a spectral library like NIST.[1]

    • Quantification is performed by comparing the peak area of the analyte to that of a suitable internal or external standard.

Supporting Experimental Data (Hypothetical)

The following table summarizes hypothetical results from the purity analysis of a single batch of 3,5-Dichloro-2-(piperidin-4-yl)pyridine using the three described methods.

Analytical Method Purity (%) Relative Standard Deviation (RSD, n=3) Key Observations
qNMR 99.20.3%Direct and absolute purity determination. Two minor impurities were quantifiable.
HPLC-UV 99.5 (Area %)0.5%One major impurity and three minor impurities were detected. Purity by area percent assumes equal response factors.
GC-MS 99.10.6%Detected a volatile impurity not seen by HPLC. Required higher inlet temperatures which could pose a risk for thermal degradation.

Discussion: The Power of Orthogonal Methods

The hypothetical data illustrates the strengths of each technique. qNMR provides a direct, absolute measure of purity with high precision.[7][15] HPLC-UV offers excellent separation of non-volatile impurities, while GC-MS is adept at identifying volatile contaminants.[2][19]

The slight variations in the purity values highlight a crucial concept in analytical chemistry: the use of orthogonal methods . These are analytical techniques that rely on different chemical or physical principles for separation and detection.[7] By employing both qNMR and a chromatographic method like HPLC or GC, a more comprehensive and reliable purity profile can be established. This approach provides a self-validating system, as the results from one method can be confirmed and complemented by the other. For instance, qNMR can validate the purity assignment of the reference standard used for HPLC, thereby strengthening the entire analytical package.

Conclusion

For the definitive purity validation of 3,5-Dichloro-2-(piperidin-4-yl)pyridine, quantitative NMR stands out as a superior primary method due to its directness, precision, and the ability to provide an absolute purity value without the need for specific impurity reference standards. [3][15] However, a comprehensive purity assessment, especially for regulatory submissions, is best achieved by combining the power of qNMR with an orthogonal chromatographic technique like HPLC-UV or GC-MS. This multi-faceted approach ensures that a wide range of potential impurities are detected and quantified, leading to a more complete and trustworthy characterization of this critical pharmaceutical intermediate.

The choice of analytical methodology should always be guided by a deep understanding of the molecule's properties and the potential impurities that may be present. By leveraging the strengths of different techniques, researchers and drug development professionals can ensure the highest standards of quality and safety for their products.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Stimuli Article (qNMR). US Pharmacopeia (USP).
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap Eureka.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
  • Le, T. M., & Le, C. A. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S.-N., & Pauli, G. F. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
  • What is qNMR and why is it important?. (2024, September 16). Mestrelab Resources.
  • GC/MS Identification of Impurities. (2024, August 12). Medistri SA.
  • A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
  • Bailey, Z. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Technology Networks.
  • Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1). Welch Materials, Inc.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Lab Manager.

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Validation

In Vivo Efficacy Comparison of 3,5-Dichloro-2-(piperidin-4-yl)pyridine Derivatives: A Preclinical Guide for Kinase Inhibitor Optimization

The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. The 3,5-dichloropyridine moiety provides...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors. The 3,5-dichloropyridine moiety provides strong halogen bonding and exceptional shape complementarity within the deep, hydrophobic ATP-binding pockets of kinases such as Fibroblast Growth Factor Receptors (FGFRs) [1]. Meanwhile, the piperidin-4-yl group at the 2-position serves as a flexible, solvent-exposed vector.

This guide provides an objective, data-driven comparison of how structural modifications to the piperidine nitrogen impact in vivo pharmacokinetics (PK) and pharmacodynamic (PD) efficacy. By evaluating three distinct derivatives, researchers can understand the causality between functional group lipophilicity, systemic clearance, and tumor growth inhibition.

Mechanistic Rationale & Derivative Design

The primary challenge in optimizing 3,5-dichloropyridine-based inhibitors is balancing target potency with in vivo exposure. Highly basic piperidine rings often lead to rapid hepatic clearance and low volume of distribution (Vss) [2]. To demonstrate how to overcome this, we compare three representative derivatives designed to probe the structure-activity relationship (SAR) of the solvent-exposed region:

  • Derivative A (N-Methyl): Features a highly basic tertiary amine. Designed for maximum aqueous solubility but susceptible to rapid oxidative N-dealkylation.

  • Derivative B (N-Acetyl): Features a neutral amide. Designed to eliminate basicity, thereby reducing CYP450-mediated metabolism and improving metabolic stability.

  • Derivative C (N-4-Fluorobenzyl): Features a lipophilic, electron-withdrawing benzyl group. Designed to increase the overall LogD, prolonging target residence time and enhancing tissue penetration [3].

G FGF FGF Ligand FGFR FGFR Kinase Domain FGF->FGFR Binds FRS2 FRS2 Phosphorylation FGFR->FRS2 Activates Scaffold 3,5-Dichloro-2-(piperidin-4-yl)pyridine Derivative Scaffold->FGFR Inhibits (ATP-competitive) PI3K PI3K / AKT Pathway FRS2->PI3K MAPK RAS / MAPK Pathway FRS2->MAPK Prolif Tumor Cell Proliferation & Survival PI3K->Prolif MAPK->Prolif

Fig 1: Mechanism of FGFR inhibition by 3,5-dichloro-2-(piperidin-4-yl)pyridine derivatives.

In Vivo Pharmacokinetic (PK) Comparison

Before advancing to efficacy models, it is critical to understand how piperidine modifications dictate systemic exposure. The data below summarizes the PK profiles of the three derivatives following a single oral dose (10 mg/kg) in male BALB/c mice.

Causality of PK Outcomes:
  • Clearance (CL): Derivative A exhibits high clearance due to the basic nitrogen serving as a prime site for CYP3A4-mediated oxidation. Neutralizing this basicity (Derivative B) significantly drops clearance rates.

  • Volume of Distribution (Vss): The addition of the lipophilic 4-fluorobenzyl group in Derivative C drives the compound out of the plasma and into peripheral tissues, dramatically increasing Vss and extending the half-life (T1/2) [4].

Table 1: Comparative Pharmacokinetic Parameters
CompoundModificationpKaLogD (pH 7.4)T1/2 (h)Cmax (ng/mL)AUC0-inf (h*ng/mL)CL (mL/min/kg)Vss (L/kg)
Derivative A N-Methyl9.21.81.21,4503,20045.21.1
Derivative B N-AcetylN/A2.43.52,1008,50018.52.4
Derivative C N-4-Fluorobenzyl8.13.98.41,85014,2008.16.8

In Vivo Efficacy: SNU-16 Gastric Cancer Xenograft Model

To evaluate the translation of these PK properties into pharmacodynamic efficacy, the derivatives were tested in an SNU-16 xenograft model. SNU-16 is a human gastric cancer cell line characterized by profound FGFR2 amplification, making it exquisitely sensitive to FGFR-targeted 3,5-dichloropyridine inhibitors [5].

Experimental Methodology

This protocol is designed as a self-validating system; it includes specific checkpoints to ensure the integrity of the in vivo data.

Step 1: Cell Culture & Preparation

  • Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.

  • Harvest cells at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel to achieve a final concentration of 5×107 cells/mL.

Step 2: Subcutaneous Inoculation

  • Inject 0.1 mL of the cell suspension ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Validation Checkpoint: Monitor tumor take-rate. Proceed only if >85% of mice develop palpable tumors within 10 days, confirming cell viability.

Step 3: Randomization & Dosing

  • When average tumor volumes reach 150–200 mm³, randomize mice into four groups (n=8/group) using block randomization to ensure equal variance.

  • Formulate derivatives in 10% DMSO / 10% Solutol HS15 / 80% Saline.

  • Administer Vehicle, Derivative A, B, or C via oral gavage (PO) at 15 mg/kg once daily (QD) for 21 days.

Step 4: Measurement & Euthanasia

  • Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the formula: V=0.5×(Length×Width2) .

  • Monitor body weight bi-weekly as a surrogate for gross toxicity.

  • Euthanize mice on Day 21. Excise and weigh tumors for ex vivo PD biomarker analysis (e.g., p-FRS2 western blotting).

G Step1 Culturing SNU-16 Cells Step2 Subcutaneous Inoculation Step1->Step2 Step3 Randomization (Tumor ~150 mm³) Step2->Step3 Step4 Daily Oral Dosing (21 Days) Step3->Step4 Step5 Tumor & Body Weight Measurement Step4->Step5 Step6 Euthanasia & Tissue Harvest Step5->Step6

Fig 2: Standardized in vivo xenograft workflow for evaluating kinase inhibitor efficacy.

Efficacy & Toxicity Results

The efficacy is quantified by Tumor Growth Inhibition (%TGI), calculated on Day 21 relative to the vehicle control.

  • Derivative A showed weak efficacy (%TGI = 32%), directly correlating with its rapid clearance and inability to maintain concentrations above the IC50 for the full 24-hour dosing interval.

  • Derivative B achieved moderate efficacy (%TGI = 68%) due to improved metabolic stability, though its lower volume of distribution limited deep tumor penetration.

  • Derivative C demonstrated profound tumor regression (%TGI = 94%). Its high lipophilicity (LogD 3.9) and extended half-life ensured sustained target engagement within the solid tumor microenvironment without inducing significant body weight loss.

Table 2: In Vivo Efficacy (Day 21)
Treatment Group (15 mg/kg QD)Mean Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Max Body Weight Change (%)
Vehicle Control 1,250 ± 180N/A+ 2.1%
Derivative A 850 ± 14032.0%- 1.5%
Derivative B 400 ± 9568.0%- 3.2%
Derivative C 75 ± 2094.0%- 4.8%

Conclusion

The 3,5-dichloro-2-(piperidin-4-yl)pyridine scaffold is a highly effective anchor for kinase inhibition. However, as demonstrated by the comparative data, the intrinsic potency of the 3,5-dichloropyridine moiety must be paired with optimized pharmacokinetics. Modifying the piperidine nitrogen from a basic methyl group to a lipophilic fluorobenzyl group (Derivative C) drastically reduces hepatic clearance, increases the volume of distribution, and drives superior in vivo tumor growth inhibition in FGFR-driven models.

References

  • Zhao, G., et al. (2011). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors. ACS Medicinal Chemistry Letters (NIH PMC). Available at:[Link]

  • Tafreshi, N. K., et al. (2021). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. ACS Pharmacology & Translational Science. Available at:[Link]

  • Wang, J., et al. (2021). A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo. Frontiers in Pharmacology. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Structural Characterization of 3,5-Dichloro-2-(piperidin-4-yl)pyridine: An FTIR Spectroscopy-Focused Comparison

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3,5-Dichloro-2-(piperidin-4-yl)pyridine, a substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 3,5-Dichloro-2-(piperidin-4-yl)pyridine, a substituted pyridine derivative, presents a unique combination of aromatic and aliphatic heterocyclic moieties. This guide provides an in-depth analysis of how Fourier-Transform Infrared (FTIR) spectroscopy can be employed for its characterization, offering a pragmatic comparison with other essential analytical techniques.

The Role of Vibrational Spectroscopy in Structural Elucidation

FTIR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, such as stretching and bending.[3][4] This absorption pattern creates a unique spectral "fingerprint," providing valuable information about the functional groups present within the molecule.[4][5] For a molecule like 3,5-Dichloro-2-(piperidin-4-yl)pyridine, FTIR is an excellent first-pass technique to confirm the presence of key structural motifs, including the piperidine N-H, aromatic pyridine C-H, and aliphatic C-H bonds.

Acquiring the FTIR Spectrum: A Protocol Grounded in Best Practices

The quality of an FTIR spectrum is fundamentally dependent on the chosen sample preparation and acquisition method.[6][7] For a solid, crystalline compound such as 3,5-Dichloro-2-(piperidin-4-yl)pyridine, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and excellent reproducibility.[6][8]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Perform a background scan to account for atmospheric H₂O and CO₂.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond) with a suitable solvent, such as isopropanol or ethanol, and wipe dry with a soft, lint-free tissue. This step is critical to prevent cross-contamination.[9]

  • Background Spectrum Acquisition: With the clean ATR crystal, run a background scan. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the 3,5-Dichloro-2-(piperidin-4-yl)pyridine powder directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to apply consistent pressure, ensuring firm and uniform contact between the sample and the crystal surface. Real-time spectral display can be used to optimize this contact, as signal intensity will increase with better contact.[6][10]

  • Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans over a range of 4000–400 cm⁻¹ to achieve a good signal-to-noise ratio.[7]

  • Data Processing: After acquisition, the spectrum may be baseline-corrected and normalized for presentation and comparison.

An alternative, more traditional method is the Potassium Bromide (KBr) pellet technique.[6][11] This involves grinding the sample with dry KBr powder and pressing it into a thin, transparent pellet.[8][11] While effective, it is more labor-intensive and susceptible to issues from moisture absorption by the KBr.[7]

FTIR_Workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_process Data Processing A Clean ATR Crystal B Acquire Background Spectrum (Air) A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Automatic Background Subtraction E->F G Generate Final FTIR Spectrum F->G Analytical_Techniques Molecule 3,5-Dichloro-2- (piperidin-4-yl)pyridine FTIR FTIR Spectroscopy Molecule->FTIR What functional groups are present? NMR NMR Spectroscopy Molecule->NMR How are atoms connected? (Structure) MS Mass Spectrometry Molecule->MS What is the mass and elemental formula? FTIR_Info • N-H, C-H, C=N, C-Cl • Vibrational 'Fingerprint' FTIR->FTIR_Info NMR_Info • ¹H & ¹³C Environments • Atom Connectivity (2D NMR) • Stereochemistry NMR->NMR_Info MS_Info • Molecular Weight • Isotopic Pattern (Cl) • Fragmentation Analysis MS->MS_Info

Caption: Complementary nature of analytical techniques.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Functional groups, bond types, molecular fingerprint. [3][12]Fast, non-destructive, versatile for solids, liquids, and gases, low cost. [3][6]Provides limited information on molecular connectivity and stereochemistry; complex spectra can be difficult to interpret fully without a reference. [2]
NMR Spectroscopy Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, 3D structure. [2][3]Unambiguous structure determination, provides deep structural insight.Slower acquisition time, requires larger sample amounts, sample must be soluble in a deuterated solvent.
Mass Spectrometry Molecular weight, elemental formula (high-res MS), fragmentation patterns. [12]Extremely sensitive (trace analysis), provides definitive molecular formula. [12]Provides little information about specific bond connectivity or stereochemistry (isomers can be indistinguishable).

For 3,5-Dichloro-2-(piperidin-4-yl)pyridine, ¹H NMR would resolve the distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the piperidine ring, confirming their relative positions and quantities. ¹³C NMR would identify all unique carbon environments. High-resolution mass spectrometry would provide the exact mass, and the characteristic isotopic pattern from the two chlorine atoms would be a definitive confirmation of the elemental composition.

Conclusion: An Integrated Approach

FTIR spectroscopy serves as an essential and highly efficient component of the analytical workflow for the characterization of 3,5-Dichloro-2-(piperidin-4-yl)pyridine. It rapidly confirms the presence of the required functional architecture of the molecule. However, for unequivocal structure proof required in regulated environments such as drug development, its data must be integrated with the precise connectivity information from NMR and the molecular formula confirmation from mass spectrometry. This integrated, multi-technique approach embodies the principles of scientific rigor and provides a trustworthy, self-validating system for chemical characterization.

References

  • Adejoro, I. A., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Available at: [Link]

  • Bhattacharjee, S., & Ahmaruzzaman, M. (2025). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Nanoscale Advances (RSC Publishing). Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry. Available at: [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll IR Spectral Library Collection. Wiley Science Solutions. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Rocky Mountain Laboratories. Available at: [Link]

  • Journal of Technology. (2023). Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

  • Adejoro, I. A., et al. (2025). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ResearchGate. Available at: [Link]

  • ResearchGate. (2011). An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. ResearchGate. Available at: [Link]

  • Nicodom Ltd. (n.d.). FTIR Libraries. ir-spectra.com. Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. Available at: [Link]

  • Nicodom Ltd. (n.d.). IR Spectra. Infrared spectra Library FTIR. FT-IR Database. ir-spectra.com. Available at: [Link]

  • Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar. Available at: [Link]

  • Nicodom Ltd. (n.d.). Infrared spectra. Free Download. IR Spectra Library. ir-spectra.com. Available at: [Link]

  • ResearchGate. (n.d.). FTIR, NMR, and mass spectroscopy characterization of compound 1. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of the samples after pyridine adsorption and evacuation. ResearchGate. Available at: [Link]

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • Hiden Analytical. (2024). Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. Hiden Analytical. Available at: [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Available at: [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available at: [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]

  • Juniper Publishers. (2018). Fourier Transform Infrared (FTIR) Spectroscopy, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy... Juniper Publishers. Available at: [Link]

  • R Discovery. (2003). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. R Discovery. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 3-chloro-2-(piperidin-4-yl)pyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • SpectraBase. (n.d.). Piperidine, 2-(tetrahydro-2-furanyl)-. SpectraBase. Available at: [Link]

  • PLOS One. (2025). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLOS One. Available at: [Link]

  • PMC. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PubMed Central. Available at: [Link]

  • PMC. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PubMed Central. Available at: [Link]

  • CORE. (n.d.). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. CORE. Available at: [Link]

  • Agilent. (2011). Agilent Cary 630 FTIR Spectrometer Supporting Organic Synthesis in Academic Teaching Labs. Agilent Technologies. Available at: [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl)-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine derivatives. World Scientific News. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (2022). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3,5-Dichloro-2-(piperidin-4-yl)pyridine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3,5-Dichloro-2-(piperidin-4-yl)pyridine As a building block frequently utilized in pharmaceutical research and drug development, 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3,5-Dichloro-2-(piperidin-4-yl)pyridine

As a building block frequently utilized in pharmaceutical research and drug development, 3,5-Dichloro-2-(piperidin-4-yl)pyridine (CAS: 1260895-53-1) presents specific handling and disposal challenges[1]. Because this molecule contains both a halogenated aromatic system (dichloropyridine) and a basic secondary amine (piperidine), its end-of-life management must strictly adhere to protocols for halogenated, nitrogenous organic waste.

This guide provides drug development professionals and laboratory safety officers with the causal reasoning and self-validating methodologies required to manage this compound safely, ensuring regulatory compliance and environmental protection.

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical hazards of the substance. 3,5-Dichloro-2-(piperidin-4-yl)pyridine is classified under several GHS hazard statements indicating acute toxicity and irritant properties[2].

Table 1: Hazard Profile and Waste Classification

ParameterSpecificationOperational Implication
Chemical Formula C10H12Cl2N2Generates HCl and NOx upon combustion.
GHS Hazards H302, H315, H319, H332Requires handling in a fume hood with proper PPE (nitrile gloves, lab coat, safety goggles) to prevent inhalation or dermal exposure[2].
Waste Category Halogenated Organic WasteCannot be mixed with non-halogenated solvents. Requires specialized high-temperature incineration.
Reactivity Basic amine groupMay react exothermically with strong acids in mixed waste streams.

Experimental Methodology: Step-by-Step Disposal Protocol

Standard disposal is not merely about removing the chemical from the lab; it is a controlled process of segregation, containment, and verified destruction. The following protocol outlines the self-validating steps for the disposal of 3,5-Dichloro-2-(piperidin-4-yl)pyridine solutions and contaminated consumables.

Step 1: Waste Segregation and Compatibility Verification
  • Action: Direct all liquid waste containing 3,5-Dichloro-2-(piperidin-4-yl)pyridine (e.g., reaction filtrates, HPLC effluent) exclusively into designated Halogenated Organic Waste carboys.

  • Causality: The presence of chlorine atoms on the pyridine ring dictates this segregation. If halogenated waste is inadvertently mixed with non-halogenated waste and incinerated at standard temperatures, incomplete combustion can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs).

  • Validation: Before adding to the bulk container, verify the pH of the waste stream. Because the piperidine moiety is basic, ensure it is not being added to a highly acidic waste stream (e.g., concentrated nitric acid) to prevent exothermic neutralization reactions and potential off-gassing.

Step 2: Primary Containment and Labeling
  • Action: Store the segregated waste in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined containers.

  • Causality: Halogenated solvents and basic amines can degrade certain lower-grade plastics over time. HDPE and PTFE provide excellent chemical resistance, preventing leaching or container failure.

  • Validation: Implement a strict RCRA-compliant labeling system. The label must explicitly state "Halogenated Organic Waste" and list "3,5-Dichloro-2-(piperidin-4-yl)pyridine" as a constituent. A self-validating check involves ensuring the container's secondary containment volume is at least 110% of the primary container's volume.

Step 3: Solid Waste Management (Contaminated Consumables)
  • Action: Place heavily contaminated solid items (e.g., filter papers, silica gel from chromatography, empty reagent vials) into a solid hazardous waste bin lined with a heavy-duty polyethylene bag.

  • Causality: Residual powders or concentrated solutions on consumables pose an inhalation hazard (H332) and skin irritation hazard (H315)[2]. Solid waste must be treated with the same stringency as liquid halogenated waste.

  • Validation: Seal the bag using a gooseneck tie method to ensure an airtight seal, preventing the volatilization of any residual solvent or chemical dust into the laboratory atmosphere.

Step 4: Final Destruction via High-Temperature Incineration
  • Action: Transfer the waste to a licensed hazardous waste vendor for high-temperature incineration (>1100°C) equipped with alkaline gas scrubbers.

  • Causality: High thermal energy is required to fully cleave the strong aromatic C-Cl bonds. As the molecule breaks down, it releases hydrogen chloride (HCl) and nitrogen oxides (NOx). The incinerator's alkaline scrubbers (often utilizing sodium hydroxide or calcium hydroxide) are necessary to neutralize these acidic gases before atmospheric release.

  • Validation: Upon completion, the institution must receive a Certificate of Destruction (CoD) from the vendor. Review the CoD to verify that the waste was processed at a facility permitted for halogenated waste, closing the chain of custody.

Waste Management Workflow

The following diagram illustrates the logical flow and critical control points in the disposal of 3,5-Dichloro-2-(piperidin-4-yl)pyridine.

G A Waste Generation 3,5-Dichloro-2-(piperidin-4-yl)pyridine B Segregation Halogenated Organic Stream A->B Transfer C Containment HDPE / PTFE-Lined Drums B->C Accumulate D Thermal Destruction Incineration (>1100°C) C->D Transport E Effluent Scrubbing Alkaline Wash (HCl/NOx) D->E Gas Phase

Waste management workflow for halogenated pyridine derivatives.

References

  • CP Lab Safety. "3,5-Dichloro-2-(piperidin-4-yl)pyridine, 97% Purity." Calpaclab.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3,5-Dichloro-2-(piperidin-4-yl)pyridine

An Essential Guide to the Safe Handling of 3,5-Dichloro-2-(piperidin-4-yl)pyridine This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 3,5-Dichloro-2-(piperidin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of 3,5-Dichloro-2-(piperidin-4-yl)pyridine

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 3,5-Dichloro-2-(piperidin-4-yl)pyridine. Tailored for researchers, scientists, and drug development professionals, the following procedures are rooted in established safety principles for halogenated pyridine derivatives to ensure a secure laboratory environment and procedural integrity.

Understanding the Hazard: A Proactive Risk Assessment

The pyridine core is known for its potential health risks, including toxicity upon inhalation, ingestion, or skin absorption, and can cause symptoms like headaches, dizziness, and nausea.[1] The presence of two chlorine atoms on this aromatic ring likely enhances its toxicity and persistence, classifying it as a halogenated organic compound.[2][3][4] Such compounds can be irritating to the skin, eyes, and respiratory system and may pose long-term environmental hazards.[3][5][6] Therefore, all handling procedures must treat this compound as hazardous, with particular attention to preventing direct contact and release into the environment.

Core Directive: Personal Protective Equipment (PPE)

Your primary defense against chemical exposure is the diligent and correct use of Personal Protective Equipment. The selection of PPE must be based on the anticipated hazards of dichlorinated pyridines.

PPE Specification Table
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory to protect against dust particles and splashes.[2][7] A full-face shield must be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesNitrile gloves offer suitable protection for incidental contact but may not be ideal for prolonged handling.[1][8] For extended operations or in case of a spill, butyl rubber or Viton® gloves are recommended due to their higher resistance to chlorinated and aromatic compounds.[5][10] Always inspect gloves for damage before use and practice double-gloving for enhanced safety.[8]
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat is required to protect skin from accidental contact.[8] Ensure clothing worn underneath is made of natural fibers like cotton.[8]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must be conducted within a certified chemical fume hood to control exposure to airborne particulates.[10][11] If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (P100) is necessary.[2][3][7]
Foot Protection Closed-Toe ShoesShoes that completely cover the foot are mandatory.[8] Perforated shoes, sandals, or open-toed footwear are strictly forbidden in the laboratory.[8]
Procedural Protocol: Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles / Face Shield Don2->Don3 Don4 4. Gloves (Outer layer last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if worn) Doff4->Doff5 End Wash Hands Thoroughly Doff5->End Start Prepare for Lab Work Start->Don1

Sources

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